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Antimicrobial peptide 1a

Cat. No.: B1578257
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Description

Overview of Antimicrobial Peptides (AMPs) in Host Defense Mechanisms

Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are fundamental components of the innate immune system across all forms of life, from bacteria to humans. scirp.orgwikipedia.org These small, gene-encoded molecules provide a rapid and non-specific first line of defense against a wide array of pathogenic microorganisms, including bacteria, fungi, and viruses. scirp.orgnih.gov In mammals, various cells such as epithelial cells, neutrophils, and macrophages synthesize and secrete AMPs. scirp.org Their primary role is to eliminate pathogens, often by disrupting the integrity of microbial cell membranes. scirp.orgwikipedia.org Beyond their direct antimicrobial actions, many AMPs also exhibit immunomodulatory functions, influencing processes like inflammation and wound healing, thereby bridging the innate and adaptive immune responses. nih.govnih.govubc.ca

The mechanism of action for many AMPs involves an initial electrostatic interaction with the negatively charged surface of bacterial membranes. wikipedia.orgnih.gov This is followed by processes that can include the formation of pores or the complete dissolution of the membrane, leading to cell death. wikipedia.org Some peptides can also translocate into the cytoplasm to inhibit essential cellular processes like DNA, RNA, and protein synthesis. scirp.orgwikipedia.org

Significance of AMPs as Therapeutic Alternatives in the Context of Antimicrobial Resistance

The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat, diminishing the effectiveness of conventional antibiotics. nih.govmdpi.com This has spurred the search for novel therapeutic agents, with AMPs emerging as one of the most promising alternatives. nih.govscielo.org.co A key advantage of AMPs is their distinct mechanism of action, which is less likely to induce resistance compared to traditional antibiotics. scielo.org.cofrontiersin.org They often target the fundamental structure of the microbial cell membrane, a feature that is difficult for bacteria to alter without compromising their own viability.

AMPs demonstrate a broad spectrum of activity, including effectiveness against the so-called ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their resistance to multiple drugs. nih.govmdpi.com Furthermore, some AMPs can work synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains. mdpi.com Their ability to also modulate the host's immune response adds another layer to their therapeutic potential, offering a two-pronged approach of direct killing and immune system enhancement. nih.govfrontiersin.org

Historical Context and Evolution of AMP Research

The history of AMP research predates the modern antibiotic era, with the discovery of lysozyme (B549824) by Alexander Fleming in 1922 marking an early milestone. nih.govunmc.edu However, the first peptide antibiotic to be used clinically was Gramicidin, isolated from a soil bacterium in 1939. mdpi.comunmc.edu Early research also identified antimicrobial substances in plants, such as purothionins from wheat flour in the 1940s. nih.gov

A significant turning point in animal AMP research occurred in the 1980s with the isolation and characterization of cecropins from insects and defensins from mammalian neutrophils. nih.govresearchgate.net The discovery of magainins from the skin of the African clawed frog in 1987 further broadened the known diversity of these peptides. unmc.edu These discoveries led to the understanding that AMPs are a widespread and evolutionarily ancient component of host defense. nih.gov The field has since expanded dramatically, with thousands of natural and synthetic AMPs being identified and studied, driven by the urgent need for new antimicrobial therapies. researchgate.netmdpi.com

Classification Systems for Antimicrobial Peptides

The vast diversity of AMPs necessitates systematic classification. They are typically categorized based on their structure, biological source, and activity. frontiersin.orgmdpi.comnih.gov

Structural classification is a primary method for grouping AMPs. The main categories include:

α-helical peptides: These peptides adopt a helical conformation, particularly when interacting with membranes. They are often linear and cationic. A well-known example is LL-37. frontiersin.org

β-sheet peptides: These are characterized by the presence of two or more β-strands stabilized by disulfide bonds. Defensins are a prominent example of this class. frontiersin.org

Loop and Extended Structures: Some peptides have a loop or an extended, non-helical structure. frontiersin.orgscispace.com

Mixed α-helix and β-sheet peptides: Certain AMPs contain both α-helical and β-sheet motifs in their structure. frontiersin.org

More complex topologies, such as cyclic peptides and those with thioether bridges, are also recognized. frontiersin.org Databases like ADAM (A Database of Anti-Microbial peptides) have been developed to systematically classify AMPs based on their structural folds. scispace.comnih.gov

AMPs are also classified according to their biological origin. The major sources include:

Bacteria: Produce bacteriocins like nisin. unmc.eduexplorationpub.com

Fungi: A source of various antifungal peptides. unmc.edu

Plants: A rich source of AMPs, including defensins and thionins. unmc.edunih.gov

Insects: Produce peptides like cecropins and attacins. mdpi.comfrontiersin.org

Amphibians: Their skin secretions are a potent source of AMPs like magainins. frontiersin.orgmdpi.com

Mammals: Produce defensins and cathelicidins as part of their innate immunity. frontiersin.orgnih.gov

This classification helps in understanding the evolutionary diversity and distribution of these defense molecules across different life kingdoms. unmc.edunih.gov

Identification of Antimicrobial Peptide 1a

This compound (WAMP-1a) is a plant-derived peptide identified in wheat species, specifically Triticum kiharae. cpu-bioinfor.orgrsc.org It belongs to the hevein-like family of peptides. cpu-bioinfor.org The identification of WAMP-1a and its variants, such as WAMP-1b, has been facilitated by protein purification and sequencing techniques from plant seeds. rsc.orgcd-biosciences.com

WAMP-1a has been characterized as having both antifungal and antibacterial properties. cpu-bioinfor.orgcd-biosciences.com Research has shown its activity against various fungal pathogens, including Fusarium species and Bipolaris sorokiniana, where it inhibits hyphal growth and damages spores. cd-biosciences.com It is also active against Gram-negative bacteria like Pseudomonas syringae and Gram-positive bacteria such as Clavibacter michiganensis. cd-biosciences.com The three-dimensional structure of WAMP-1a has been resolved using NMR, revealing a structure that combines a helix and strand, stabilized by five disulfide bonds. cpu-bioinfor.org Computational docking studies have explored its interaction with bacterial protein targets, such as penicillin-binding protein 1a, suggesting potential mechanisms for its antibacterial action. nih.govresearchgate.net

Data Tables

Table 1: Classification of Antimicrobial Peptides (AMPs)

Classification Basis Categories Examples References
Structure α-helicalLL-37, Magainins frontiersin.org
β-sheetDefensins, Tachyplesin frontiersin.org
Loop / ExtendedIndolicidin (B8082527) scispace.com
Mixed α/βBeta-defensins unmc.edu
Source BacteriaNisin, Gramicidin unmc.eduexplorationpub.com
FungiPlectasin unmc.edu
PlantsThionins, Plant Defensins (e.g., WAMP-1a) unmc.edunih.gov
InsectsCecropins, Melittin mdpi.comfrontiersin.org
AmphibiansMagainins, Bombinin frontiersin.orgmdpi.com
MammalsCathelicidins (e.g., LL-37), Defensins frontiersin.orgnih.gov

Table 2: Research Findings on this compound (WAMP-1a)

Property Finding References
Source Triticum kiharae (a species of wheat) cpu-bioinfor.orgrsc.org
Peptide Family Hevein-like peptides cpu-bioinfor.org
Structure Combined helix and strand structure; contains five disulfide bonds cpu-bioinfor.org
Antifungal Activity Active against Bipolaris sorokiniana, Botrytis cinerea, Fusarium solani, Fusarium oxysporum, Neurospora crassa cpu-bioinfor.orgcd-biosciences.com
Antibacterial Activity Active against Gram-negative (Pseudomonas syringae, Erwinia carotovora) and Gram-positive (Clavibacter michiganensis) bacteria cd-biosciences.com
Mechanism Notes Inhibits hyphal elongation in fungi; causes destruction of fungal spores; binds chitin cd-biosciences.com

Discovery and Isolation Context of this compound (e.g., esculentin-1a(1-21)NH2, PAM-1)

The discovery and isolation of specific antimicrobial peptides, often from unique biological sources, have paved the way for understanding their structure and function. The skin secretions of amphibians, for instance, are a particularly rich source of these defense molecules. nih.govnih.govscielo.org.za

Esculentin-1a (B1576700) and its Derivatives:

Members of the esculentin-1a family of antimicrobial peptides were first isolated from the skin secretions of the European edible frog, Pelophylax lessonae/ridibundus (previously classified as Rana esculenta). frontiersin.orgnih.govnih.gov The isolation process typically involves stimulating the frog to release skin secretions, followed by purification steps. nih.gov A common method for stimulating secretion is the administration of norepinephrine. nih.gov The collected secretions are then subjected to techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the various peptide components. nih.govfrontiersin.org

Subsequent research led to the synthesis and characterization of a shorter, modified version, esculentin-1a(1-21)NH2 . frontiersin.orgnih.gov This derivative consists of the first 21 amino acids of the parent peptide, esculentin-1a. nih.govnih.gov The process of creating such derivatives involves chemical synthesis rather than direct isolation from a natural source. uniroma1.it

PAM-1:

Another antimicrobial peptide, designated as PAM-1 , was identified from the platypus, Ornithorhynchus anatinus. frontiersin.org More specifically, it was sourced from the cathelicidin (B612621) gene family within the platypus genome. frontiersin.org The initial identification of PAM-1 was followed by predictive analysis of its physical and chemical properties using bioinformatics tools. frontiersin.org Further characterization involved laboratory-based methods to assess its antimicrobial activity. frontiersin.orgresearchgate.net

The discovery of these peptides from diverse animal sources highlights the broad distribution of AMPs in nature and underscores the potential for finding novel antimicrobial agents in the venom and secretions of various species.

Peptide Original Source Organism Initial Isolation/Identification Method
Esculentin-1aPelophylax lessonae/ridibundus (European edible frog)Collection of skin secretions and purification by RP-HPLC. nih.govfrontiersin.org
Esculentin-1a(1-21)NH2Laboratory SynthesisChemical synthesis based on the sequence of Esculentin-1a. frontiersin.orgnih.govuniroma1.it
PAM-1Ornithorhynchus anatinus (Platypus)Identification from the cathelicidin gene family in the genome. frontiersin.org

Properties

bioactivity

Antimicrobial

sequence

QKCGEQGRGAKCPNCLCCGRYGFCGSTPDYCGVGCQSQCRGC

Origin of Product

United States

Structural Biology and Biophysical Characterization of Antimicrobial Peptides and Antimicrobial Peptide 1a

Advanced Structural Determination Methodologies for AMPs

The structural elucidation of AMPs presents unique challenges due to their conformational flexibility and their primary site of action being the complex and heterogeneous environment of the cell membrane. mdpi.com A variety of sophisticated biophysical techniques are employed to overcome these hurdles and provide detailed structural insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of AMPs at atomic resolution. nih.govacs.org It is particularly well-suited for studying these peptides in environments that mimic biological membranes. nih.govnih.gov Both solution-state and solid-state NMR are employed to characterize AMP structures.

Solution NMR is often used to study AMPs in membrane-mimetic systems such as detergent micelles (e.g., sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC)), bicelles, or mixtures of water and organic solvents. nih.govacs.orgnih.gov These environments help to induce the folded, biologically relevant conformations that AMPs adopt upon interacting with a membrane, as many are unstructured in aqueous solution. mdpi.comportlandpress.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide distance restraints between protons, which are crucial for calculating the peptide's 3D structure. nih.gov

Solid-state NMR (ssNMR) offers the distinct advantage of studying peptides directly within lipid bilayers, which are more representative of a native cell membrane than micelles. nih.govresearchgate.net This technique can provide information on the peptide's orientation and depth of insertion within the membrane, crucial aspects of its mechanism of action. researchgate.netnih.gov For instance, ssNMR has been used to show that peptides can lie parallel to the membrane surface or insert perpendicularly to form pores. nih.govnih.gov

NMR Technique Environment Information Obtained
Solution NMRMicelles, Bicelles, Organic SolventsHigh-resolution 3D structure, secondary structure, peptide dynamics.
Solid-State NMRLipid Bilayers, VesiclesPeptide orientation, membrane insertion depth, lipid-peptide interactions.

Circular Dichroism (CD) spectroscopy is a widely used and highly sensitive technique for rapidly assessing the secondary structure content of AMPs. nih.govnih.govacs.org The method measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structural elements. nih.gov

Most linear AMPs are unstructured or exist in a random coil conformation in aqueous solution. mdpi.comnih.gov Upon interaction with a membrane or membrane-mimetic environment, they often undergo a conformational change. mdpi.com CD spectroscopy is ideal for monitoring this transition. The characteristic CD spectra for common secondary structures are:

α-helix: Two negative bands around 208 nm and 222 nm, and a strong positive band around 192 nm. nih.govmdpi.com

β-sheet: A negative band near 217 nm and a positive band around 195 nm. nih.govarxiv.org

Random Coil: A single negative band below 200 nm. nih.gov

By analyzing the CD spectrum, researchers can estimate the percentage of α-helix, β-sheet, and random coil in a peptide under various environmental conditions, providing insight into the structural changes that underpin its biological activity. nih.govarxiv.org

While NMR and CD are primary tools, other spectroscopic methods also contribute to a comprehensive understanding of AMP structure and function.

Vibrational Circular Dichroism (VCD): This technique extends the principles of CD to the infrared region of the spectrum, probing the vibrational transitions within a molecule. VCD can be particularly powerful in differentiating between various helical types (e.g., α-helix vs. polyproline II-type helix) and studying peptide interactions in simulated membrane environments. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to study the binding kinetics and affinity of AMPs to model lipid membranes immobilized on a sensor chip. researchgate.net While not providing direct structural information, it quantitatively measures the interaction that drives the conformational changes, offering data on association and dissociation rates that complement structural studies. researchgate.net

Conformational States and Dynamics of Antimicrobial Peptide 1a

The biological activity of any given AMP is intrinsically linked to its specific three-dimensional structure. This compound, and its derivatives, serve as excellent examples of how conformational states are induced by membrane environments.

A prominent example of an α-helical AMP is Esculentin-1a(1-21)NH2 , a 21-amino acid peptide derived from the frog skin peptide Esculentin-1a (B1576700). jst.go.jpfrontiersin.org In aqueous solution, this peptide adopts a largely random coil structure. nih.govexlibrisgroup.com However, upon interaction with membrane-mimicking environments, such as lipopolysaccharide (LPS) micelles or trifluoroethanol (TFE), it folds into a distinct amphipathic α-helix. frontiersin.orgnih.govexlibrisgroup.com

This induced helical structure is critical for its function. The α-helix organizes the amino acid residues such that a hydrophobic face and a hydrophilic, positively charged face are formed. portlandpress.comnih.gov The hydrophobic side interacts with the lipid core of the bacterial membrane, while the cationic face interacts with the negatively charged lipid headgroups. portlandpress.com This amphipathic nature is a hallmark of many α-helical AMPs and is essential for their ability to perturb and permeabilize microbial membranes. portlandpress.comresearchgate.net Studies have shown that for esculentin-derived peptides, a stable helical structure is a prerequisite for potent bactericidal activity. jst.go.jpfrontiersin.org

Peptide Fragment Environment Observed Conformation Reference
Esculentin-1a(1-21)NH2Aqueous SolutionRandom Coil nih.govexlibrisgroup.com
Esculentin-1a(1-21)NH2LPS MicellesAmphipathic α-helix nih.govexlibrisgroup.com
Esculentin-1a(1-21)NH2TFE/Waterα-helix frontiersin.org

While many AMPs form α-helices, another major structural class adopts β-sheet conformations. mdpi.comproteopedia.org These peptides are often characterized by the presence of two or more β-strands, frequently stabilized by disulfide bonds, which lend them greater structural stability in aqueous solutions compared to their α-helical counterparts. mdpi.com

Notable examples of β-sheet AMPs include:

Defensins: A large family of cationic peptides found in vertebrates, invertebrates, and plants. They possess a characteristic β-sheet core stabilized by multiple disulfide bridges. proteopedia.org

Protegrins: Isolated from porcine leukocytes, these peptides, like protegrin-1, form a β-hairpin structure constrained by two disulfide bonds. nih.govproteopedia.org

Tachyplesins and Polyphemusins: These AMPs, found in horseshoe crabs, are cyclic β-sheet peptides due to disulfide bonding. mdpi.com

Tyrocidines: These cyclic peptides from Bacillus aneurinolyticus form antiparallel β-sheet structures in aqueous environments. acs.org

The antimicrobial efficacy of these peptides is typically attributed to the spatial arrangement of cationic and hydrophobic residues presented on the β-sheets, which facilitates membrane interaction and disruption. mdpi.comasm.org Unlike many α-helical peptides that fold upon membrane binding, β-sheet AMPs often maintain their core structure when transitioning from an aqueous to a membrane environment. mdpi.com

Extended Linear and Cyclic Structures in AMPs

Antimicrobial peptides (AMPs) exhibit a remarkable diversity in their three-dimensional structures, which is a key determinant of their biological function. wikipedia.orgmufopam.fr Beyond the common α-helical and β-sheet conformations, many AMPs adopt extended linear or cyclic structures. nih.govmdpi.com These unique architectures contribute to their mechanisms of action, allowing them to effectively interact with and disrupt microbial membranes. wikipedia.org

Extended linear peptides often lack a well-defined secondary structure in aqueous solution, adopting their final, active conformation upon interaction with the microbial membrane. wikipedia.orgmdpi.com This structural flexibility can be advantageous, allowing the peptide to adapt to different membrane environments. sci-hub.se Peptides rich in specific amino acids like proline, glycine, or tryptophan often fall into this category. mdpi.com For instance, Indolicidin (B8082527) is an example of an AMP with a linear extended structure. nih.gov

Cyclic AMPs are characterized by a peptide backbone that is covalently linked to form a ring. This cyclization can be achieved through a head-to-tail amide bond, a side-chain to side-chain linkage, or a side-chain to terminus bond. The cyclic structure provides enhanced stability against proteolytic degradation, a significant advantage for therapeutic applications. acs.org Furthermore, cyclization can pre-organize the peptide into an amphipathic conformation, which is crucial for its interaction with membranes. acs.org Examples of cyclic AMPs include polymyxins and tachyplesin. nih.govacs.org The structural rigidity and defined topology of cyclic peptides can lead to high specificity and potent antimicrobial activity.

Principles of Structure-Function Relationship in AMPs

The antimicrobial activity of AMPs is not dictated by a single physicochemical property but rather by a complex interplay of several factors. nih.govbohrium.com The relationship between the structure of an AMP and its function is a cornerstone of understanding their mechanism of action and for the rational design of new and more effective antimicrobial agents. sci-hub.senih.govbohrium.com Key parameters that govern the antimicrobial efficacy of AMPs include peptide length, net charge, hydrophobicity, and amphipathicity. sci-hub.senih.govum.edu.my

Influence of Peptide Length on Antimicrobial Activity

The length of an antimicrobial peptide is a critical factor that significantly influences its antimicrobial efficacy and mechanism of action. mdpi.comnih.gov Generally, most AMPs consist of 12 to 50 amino acids. wikipedia.orgum.edu.my The length of the peptide must be sufficient to span the microbial membrane or to induce significant disruption. mdpi.comacs.org

Shorter AMPs, for instance, may act by forming micelles that disrupt the membrane, while longer peptides might form transmembrane pores or channels. mdpi.com Studies on series of synthetic peptides with varying lengths have demonstrated a clear correlation between chain length and antimicrobial activity. nih.govacs.org For example, in a series of peptides with repeating (RW)n sequences, antimicrobial activity was found to increase with chain length. nih.gov However, there is often an optimal length for activity, beyond which no significant increase or even a decrease in potency is observed. nih.gov For instance, a study on de novo engineered peptides revealed that increasing the peptide length beyond 24 residues did not lead to enhanced antimicrobial potency. nih.gov

It is important to note that altering the peptide length can also affect other crucial parameters like net charge and hydrophobicity, making it a complex variable in the structure-activity relationship of AMPs. mdpi.com

Role of Net Charge in Membrane Interaction

The net positive charge of most antimicrobial peptides, typically ranging from +2 to +9, is a fundamental property governing their initial interaction with microbial membranes. mdpi.comum.edu.myexplorationpub.com This cationic nature facilitates the electrostatic attraction between the AMP and the negatively charged components of microbial cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgifremer.fr

An increase in the net positive charge often correlates with enhanced antimicrobial activity, as it promotes a higher concentration of the peptide at the membrane interface. mdpi.comnih.gov However, this relationship is not always linear. There appears to be an optimal charge threshold, and exceeding it can sometimes lead to a decrease in activity or a loss of selectivity towards microbial cells, resulting in increased toxicity to host cells. mdpi.comacs.org For example, while increasing the net charge of V13K analogs from +4 to +8 enhanced antimicrobial activity, a further increase to above +9 led to a dramatic rise in hemolytic activity. um.edu.my The strategic placement of positively charged residues, such as arginine and lysine (B10760008), is crucial for maximizing electrostatic interactions and subsequent membrane disruption. mdpi.comnih.gov

Impact of Hydrophobicity and Amphipathicity on Antimicrobial Efficacy

Hydrophobicity and amphipathicity are critical determinants of an antimicrobial peptide's ability to interact with and disrupt microbial membranes. um.edu.mybohrium.comnih.gov Hydrophobicity, conferred by the presence of non-polar amino acid residues, drives the partitioning of the peptide from the aqueous environment into the lipid bilayer of the membrane. um.edu.mya-star.edu.sg An optimal level of hydrophobicity is crucial; while it is necessary for membrane insertion, excessive hydrophobicity can lead to indiscriminate membrane lysis, including that of host cells, thereby increasing cytotoxicity. bohrium.coma-star.edu.sgnih.gov

Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues within the peptide's secondary structure, creating a polar and a non-polar face. mdpi.com This arrangement is fundamental for the mechanism of action of many AMPs. cdnsciencepub.com Upon binding to the membrane surface, the amphipathic structure allows the peptide to insert its hydrophobic face into the lipid core while the hydrophilic, often charged, face remains in the aqueous environment or interacts with the phospholipid head groups. nih.gov This interaction can lead to membrane permeabilization through various models, such as the "barrel-stave," "carpet," or "toroidal pore" models. mdpi.com Studies have shown that increasing the amphipathicity of a peptide can enhance its antimicrobial activity; however, similar to hydrophobicity, it can also lead to increased toxicity if not properly balanced. nih.govacs.orgresearchgate.net

PeptideRelative HydrophobicityAntimicrobial PotencyHemolytic Activity
Mastoparan (B549812) CHighModerateHigh
Mastoparan-AFMediumHighLow
Mastoparan LLowLowVery Low

This table illustrates the relationship between hydrophobicity, antimicrobial potency, and hemolytic activity for three mastoparan peptides. Optimal hydrophobicity, as seen in Mastoparan-AF, can lead to high antimicrobial efficacy with minimal toxicity. bohrium.com

Specific Amino Acid Residues and Their Contributions to Activity (e.g., [Aib1,10,18]-Esc(1-21))

The specific amino acid composition of an AMP plays a pivotal role in its structure and function. Certain residues can be strategically substituted to enhance antimicrobial activity, stability, and selectivity. mdpi.comnih.gov A notable example of this is the modification of the frog skin-derived peptide esculentin-1a(1-21)NH2 (Esc(1-21)) to create the analog [Aib1,10,18]-Esc(1-21). nih.govresearchgate.net

In this analog, the non-natural amino acid α-aminoisobutyric acid (Aib) was introduced at positions 1, 10, and 18. researchgate.net Aib is a strong helix-promoting residue. nih.gov The introduction of Aib was intended to increase the α-helical content and stability of the peptide. nih.govresearchgate.net

Mechanism of Action of Antimicrobial Peptides and Antimicrobial Peptide 1a

Membrane-Mediated Mechanisms of Antimicrobial Action

The primary and most extensively studied mode of action for many antimicrobial peptides is the disruption of the microbial cell membrane. This interaction is often the initial and critical step leading to cell death.

Bacterial Membrane Permeabilization and Disruption

The fundamental principle behind the membrane-disrupting capability of AMPs lies in their ability to increase the permeability of the bacterial cell membrane. This leads to the leakage of intracellular contents, such as ions and metabolites, and ultimately results in cell lysis. researchgate.netexplorationpub.com The process is initiated by the accumulation of peptides on the membrane surface. Once a critical concentration is reached, the peptides insert into the bilayer, causing significant perturbation. explorationpub.comnih.gov This disruption can range from the formation of discrete pores to a more widespread, detergent-like effect on the membrane. researchgate.netacs.org

Studies on various AMPs have demonstrated that they can cause membrane defects, which might intuitively be associated with an increase in membrane disorder. However, some research indicates that peptide binding can lead to a global reduction in lipid lateral mobility. torvergata.it The initial binding of AMPs to the membrane is a rapid process, often occurring in less than 30 seconds. nih.gov

Pore Formation Models: Barrel-Stave, Carpet, and Toroidal Pore

Several models have been proposed to describe the precise mechanisms by which AMPs form pores in bacterial membranes. researchgate.netexplorationpub.com These models are not mutually exclusive, and the mechanism employed can depend on the specific peptide, its concentration, and the composition of the target membrane. mdpi.com

Barrel-Stave Model: In this model, the AMPs, often in an α-helical conformation, insert perpendicularly into the membrane and aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a channel for the passage of water and ions. explorationpub.compnas.org

Carpet Model: This model proposes that AMPs accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. mdpi.com Once a threshold concentration is achieved, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane. explorationpub.commdpi.com Peptides that act via the carpet model, such as cecropins and indolicidin (B8082527), often do so at high concentrations. mdpi.com

Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the insertion of peptides into the membrane. However, in this model, the lipid monolayers curve inward to line the pore along with the peptides. This results in a continuous structure where the head groups of the lipids are associated with the hydrophilic faces of the peptides, forming a "wormhole" through the membrane. explorationpub.compnas.org

Pore Formation Model Description Key Characteristics Examples of Peptides
Barrel-Stave Peptides insert into the membrane and aggregate to form a barrel-like pore.Hydrophobic peptide surfaces face lipids; hydrophilic surfaces line the pore.Alamethicin
Carpet Peptides accumulate on the membrane surface, disrupting it like a detergent at high concentrations.Does not require specific peptide-peptide interactions or transmembrane channel formation.Cecropin, Indolicidin, Aurein (B1252700) 1.2, LL-37 mdpi.com
Toroidal Pore Peptides and lipid monolayers bend to form a continuous pore structure.Lipid head groups line the pore along with the peptides.Magainin, Protegrin-1 (revised model) pnas.org

Electrostatic Interactions with Microbial Membrane Components

The initial attraction between cationic AMPs and microbial membranes is predominantly driven by electrostatic interactions. explorationpub.comexplorationpub.comnih.gov Bacterial membranes are rich in negatively charged components, such as anionic phospholipids (B1166683) (e.g., phosphatidylglycerol and cardiolipin) and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS). explorationpub.comrsc.org This charge difference creates a strong affinity, drawing the positively charged AMPs towards the bacterial surface. mdpi.commdpi.com

The amidation of the C-terminus of many α-helical peptides enhances this electrostatic interaction, which in turn stabilizes the helical structure of the peptide at the membrane interface. mdpi.com An increase in the net positive charge of an AMP often correlates with enhanced antimicrobial activity, up to an optimal threshold. mdpi.commdpi.com Beyond this point, an excessively strong interaction with the phospholipid head groups might hinder the peptide's ability to translocate into the membrane's inner leaflet. mdpi.com

Membrane Fluidity and Integrity Modulation

Antimicrobial peptides can significantly alter the physical properties of the bacterial membrane, including its fluidity and integrity. While some studies suggest that AMPs increase membrane disorder, others have shown that they can decrease membrane fluidity. torvergata.it For instance, fluorescence anisotropy measurements have revealed that some peptides perturb both membrane fluidity and order. torvergata.it The binding of AMPs can also reduce water penetration below the headgroup region of the lipids. torvergata.it

The ability of AMPs to modulate membrane fluidity can be influenced by the lipid composition of the target membrane. Bacteria can develop resistance by altering their membrane fluidity, for example, by modifying their fatty acid content. nih.gov Some AMPs, like protegrin-1, show greater insertion into membranes with unsaturated lipid tails, which are more fluid. pnas.org Conversely, the activity of other peptides, such as indolicidin, is higher in more rigid membranes. nih.gov

Intracellular Targets and Non-Membrane Mechanisms

While membrane disruption is a primary mechanism, it is not the sole mode of action for all antimicrobial peptides. A growing body of evidence indicates that many AMPs can translocate across the bacterial membrane without causing complete lysis and subsequently act on various intracellular targets. asm.orgfrontiersin.org

Inhibition of Nucleic Acid Synthesis (DNA/RNA)

Several antimicrobial peptides have been shown to inhibit the synthesis of DNA and RNA, thereby halting essential cellular processes like replication and transcription. asm.orgnih.gov After crossing the cell membrane, these peptides can interact directly with nucleic acids. mdpi.com

For example, buforin II can penetrate the cell membrane and bind to both DNA and RNA. mdpi.com Similarly, indolicidin has been observed to inhibit DNA synthesis without causing lysis of the bacterial cell. nih.govmdpi.com The human cathelicidin (B612621) LL-37, particularly its arginine-rich N-terminal region, can bind to bacterial DNA and RNA through electrostatic interactions, disrupting their normal function. mdpi.com Other peptides, like PR-39, also disrupt DNA synthesis as part of their antimicrobial action. cabidigitallibrary.org Some AMPs may also indirectly inhibit nucleic acid synthesis by affecting key enzymes involved in the process or by inducing the degradation of nucleic acid molecules. frontiersin.org

Antimicrobial Peptide Intracellular Target/Mechanism Reference
Buforin IIBinds to DNA and RNA mdpi.com
IndolicidinInhibits DNA synthesis nih.govmdpi.com
LL-37Binds to DNA and RNA via electrostatic interactions mdpi.com
PR-39Inhibits DNA and protein synthesis cabidigitallibrary.org
TFP1-1TC24Degrades DNA and RNA after membrane rupture frontiersin.org

Disruption of Cell Wall Synthesis and Integrity

The bacterial cell wall, particularly the peptidoglycan layer, is a critical structure for maintaining cell shape and preventing osmotic lysis. Several AMPs exert their bactericidal effect by compromising this essential barrier. nih.gov

A key mechanism is the inhibition of peptidoglycan synthesis by targeting and sequestering Lipid II, a lipid-anchored precursor molecule. ubc.ca Lipid II is responsible for transporting peptidoglycan building blocks from the cytoplasm across the cell membrane to be incorporated into the growing cell wall. By binding to Lipid II, AMPs prevent its use in cell wall construction, leading to a weakened structure and eventual cell death. nih.govubc.ca

In addition to halting synthesis, AMPs can directly damage the existing cell wall and the underlying cytoplasmic membrane. nih.govbohrium.com This disruption can occur through various models, such as the "carpet-like" model where peptides accumulate on and solubilize the membrane like a detergent, or the "toroidal-pore" model where peptides and lipid molecules together form a pore, causing leakage of cellular contents. frontiersin.orgresearchgate.net For example, the peptide AMP-17 has been shown to significantly damage the integrity of the Candida albicans cell wall. nih.govbohrium.com

Modulation of Enzymatic Activity

Antimicrobial peptides can inhibit the function of essential bacterial enzymes, thereby disrupting critical cellular processes. nih.govexplorationpub.com This inhibition can occur through direct binding to the enzyme or by interacting with the enzyme's substrate.

For example, some AMPs can interfere with enzymes involved in nucleic acid synthesis, such as DNA gyrase and RNA polymerase, effectively stopping replication and transcription. frontiersin.orgasm.org Others have been shown to affect metabolic enzymes. Pyrrhocoricin and drosocin, for instance, can impact the ATPase activity of DnaK, a molecular chaperone crucial for proper protein folding. ubc.ca Short, non-helical antimicrobial peptides like indolicidin have been demonstrated to interact directly with ATP, the primary energy currency of the cell. asm.org This interaction can inhibit the function of ATP-dependent enzymes, including DNA polymerase and DnaK. asm.org Furthermore, some proteases produced by pathogenic bacteria, such as Porphyromonas gingivalis, can inactivate certain AMPs by cleaving them at specific sites, representing a bacterial defense mechanism against these peptides. nih.gov

Generation of Reactive Oxygen Species

A growing body of evidence indicates that some AMPs kill bacteria by inducing the production of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), that can cause widespread oxidative damage to DNA, proteins, and lipids, leading to cell death. nih.gov

The accumulation of ROS creates a state of severe oxidative stress that overwhelms the bacterial cell's natural antioxidant defenses. nih.gov This mechanism can be the primary mode of action or can work in concert with membrane disruption. asm.org For instance, the cathelicidin family of peptides has been shown to induce ROS production, which precedes the formation of membrane blebs and leakage of cytoplasmic contents. asm.org Similarly, treatment with the antimicrobial peptide polymyxin (B74138) B leads to increased ROS levels in bacteria. pnas.org This induction of oxidative stress is a common secondary effect of various bactericidal agents. mdpi.com

Reactive Oxygen Species (ROS) Cellular Target Consequence Reference(s)
Superoxide anion (O₂⁻) DNA, proteins, lipidsOxidative damage, enzyme inactivation nih.govnih.gov
Hydrogen peroxide (H₂O₂) Precursor to more potent ROSWidespread cellular damage nih.govnih.gov
Hydroxyl radical (•OH) DNA, proteins, lipidsPotent, non-specific oxidation nih.gov

Specific Mechanisms of Action for Antimicrobial Peptide 1a (PAM-1)

The designation "this compound" in the context of potent, direct antimicrobial activity refers to PAM-1 , a peptide identified from the cathelicidin gene family in the platypus genome. nih.gov While the term PAM-1 can also refer to Peptidylglycine α-amidating monooxygenase, an enzyme involved in hormone activation, its role is distinct from direct microbial killing. ahajournals.orgnih.govresearchgate.net

Recent research has focused on elucidating the specific antibacterial mechanisms of the platypus-derived PAM-1 peptide, particularly against antibiotic-resistant bacteria. nih.govresearchgate.net The primary mechanism of action for PAM-1 is the disruption of bacterial membrane integrity. nih.govresearchgate.net Studies using membrane permeability tests, such as propidium (B1200493) iodide staining and N-phenyl-1-naphthylamine uptake experiments, have demonstrated that PAM-1 damages the bacterial cell membrane. nih.gov It is proposed that PAM-1 achieves this by forming transmembrane pores, which leads to the leakage of intracellular contents and ultimately cell death. nih.govresearchgate.net This membrane-targeting action is a common and effective strategy employed by many cathelicidin peptides. asm.org

In addition to its direct action on the cell membrane, studies have also investigated the effect of PAM-1 on the generation of Reactive Oxygen Species (ROS). researchgate.net This suggests that, like many other AMPs, PAM-1 may have a multi-faceted mechanism of action that combines direct physical damage to the cell envelope with the induction of internal oxidative stress, contributing to its potent antibacterial efficacy. researchgate.net

Biosynthesis, Isolation, and Production of Antimicrobial Peptides

Natural Sources and Isolation Strategies for AMPs

AMPs are ubiquitously found in nature, from prokaryotic microorganisms to complex eukaryotes, including humans. mdpi.com They represent a fundamental component of the innate immune system. mdpi.comnih.gov The vast majority of known AMPs, over 78%, are of animal origin, with amphibians and arthropods being particularly rich sources. mdpi.com Bacterial and plant-derived AMPs account for approximately 12% and 8% of the known repertoire, respectively. mdpi.com

Amphibian Skin Secretions (e.g., Esculentin-1a)

The skin of amphibians is a well-known reservoir of a vast array of bioactive peptides, including a significant number of AMPs. researchgate.nete-fas.org These peptides are synthesized in dermal glands and released onto the skin's surface as a protective barrier against invading microorganisms. nih.gov The synthesis of these peptides can be stimulated by the presence of microorganisms. plos.org

One prominent example is the esculentin (B142307) family of peptides, originally isolated from the skin of frogs such as Pelophylax lessonae/ridibundus (formerly Rana esculenta). nih.govplos.orgnih.gov Esculentins are cationic peptides characterized by a conserved primary structure. nih.govfrontiersin.org For instance, Esculentin-1a (B1576700) is a 46-amino-acid-long peptide. frontiersin.org A shorter, synthetically modified version, esculentin-1a(1-21)NH2, which consists of the first 20 amino acids of the native peptide with a C-terminal glycinamide, has been a focus of research. nih.gov This derivative has demonstrated potent activity against various pathogens. nih.govplos.org

Marine Organisms (e.g., Synoicum turgens peptides)

Marine environments harbor a rich diversity of organisms that produce novel AMPs. The colonial ascidian Synoicum turgens, an Arctic sea squirt, has been identified as a source of unique cysteine-rich antibacterial peptides. nih.govresearchgate.netuit.no Researchers have isolated and characterized several novel AMPs from this organism, including turgencin A and turgencin B, along with their oxidized forms. nih.govnih.govuit.no

These peptides are post-translationally modified, featuring six cysteine residues that form an unusual disulfide bond pattern (Cys1-Cys6, Cys2-Cys5, and Cys3-Cys4) and an amidated C-terminus. nih.govnih.gov The presence of methionine residues also leads to the isolation of peptides with varying degrees of oxidation. nih.govnih.gov Turgencin A, a 36-amino acid peptide, and its derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netuit.no

Other Eukaryotic and Prokaryotic Sources

Beyond amphibians and marine invertebrates, AMPs are widespread across the biological kingdoms. mdpi.comexplorationpub.com

Eukaryotic Sources: In addition to the well-documented amphibian peptides, other animal sources include insects, mammals, and fish. nih.govfrontiersin.orgexplorationpub.com For instance, the hemolymph of the silk moth (Hyalophora cecropia) contains cecropins, which are effective against a broad spectrum of bacteria and fungi. nih.govexplorationpub.com Mammals produce defensins in macrophages, while human saliva contains peptides like histatin-1, which is effective against oral pathogens. nih.govmdpi.com Plants also produce a variety of AMPs, such as thionins and defensins, which are found in roots, seeds, and leaves and serve as a primary defense against pathogens. frontiersin.orgmdpi.com Fungi are another source, producing peptides like fungal defensins. nih.gov

Prokaryotic Sources: Bacteria themselves produce a class of AMPs known as bacteriocins. nih.govexplorationpub.com These peptides often have a narrower spectrum of activity, targeting closely related bacterial species that compete for the same resources. nih.gov Some well-known bacteriocins include gramicidin, isolated from a soil Bacillus strain, and pyocins from Pseudomonas aeruginosa. mdpi.com

Methodologies for AMP Isolation and Purification

The extraction and purification of AMPs from their natural sources is a multi-step process that relies on a combination of chromatographic and spectrometric techniques to achieve homogeneity and enable detailed characterization. researchgate.net

Chromatographic Techniques (e.g., Sephadex G-25, RP-HPLC)

Chromatography is a cornerstone of AMP purification. The process often begins with initial extraction from the source material, followed by a series of chromatographic steps to separate the peptides based on their physical and chemical properties.

Size-Exclusion Chromatography (e.g., Sephadex G-25): This technique, also known as gel filtration, is frequently used as an initial purification step. scialert.netresearchgate.netresearchgate.net A crude extract is passed through a column containing a porous matrix, such as Sephadex G-25. scialert.netnih.gov Peptides are separated based on their size; larger molecules are excluded from the pores and elute first, while smaller molecules like AMPs enter the pores and have a longer retention time. This method effectively separates the desired peptides from larger proteins and other macromolecules. scialert.netnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that is almost universally applied for the final purification of AMPs. researchgate.netnih.govzsp.com.pk Peptides are separated based on their hydrophobicity. The sample is loaded onto a column with a nonpolar stationary phase (e.g., C18), and a mobile phase with an increasing concentration of an organic solvent (like acetonitrile) is used for elution. researchgate.netzsp.com.pk Hydrophilic peptides elute first, while more hydrophobic peptides are retained longer. This method is highly effective in separating peptides with very similar properties, often yielding a purified product. researchgate.netnih.gov

Mass Spectrometry for Peptide Identification and Sequence Analysis (e.g., UPLC-LTQ-Orbitrap)

Once a peptide has been purified, mass spectrometry is the primary tool for its identification and sequence analysis.

Ultra-Performance Liquid Chromatography-Linear Trap Quadrupole-Orbitrap (UPLC-LTQ-Orbitrap): This powerful combination of technologies provides high-resolution and high-mass-accuracy data, which is essential for the detailed characterization of peptides. nih.govnih.govthermofisher.com The UPLC system offers rapid and efficient separation of peptides prior to their introduction into the mass spectrometer. nih.govatriumhealth.org The LTQ-Orbitrap mass spectrometer then measures the mass-to-charge ratio of the peptides with exceptional accuracy. thermofisher.comresearchgate.net Through tandem mass spectrometry (MS/MS), the peptides are fragmented, and the resulting fragmentation pattern is used to determine the precise amino acid sequence. nih.govatriumhealth.org This technology is not only crucial for identifying known AMPs but also for the de novo sequencing of novel peptides. nih.govthermofisher.com

Biosynthesis Pathways of AMPs

The synthesis of antimicrobial peptides is a fundamental biological process that can occur through two primary pathways: ribosomal synthesis, which is directed by a genetic template, and non-ribosomal synthesis, which is an enzyme-driven process.

Gene-Encoded Ribosomally Synthesized AMPs

Human Alpha-Defensin 5 is a ribosomally synthesized peptide, meaning its production is directly encoded by a specific gene. The gene responsible for producing HD5 is the DEFA5 gene, which is located on chromosome 8 in humans. wikipedia.orgnih.govgenecards.org This gene is predominantly expressed in the Paneth cells of the small intestine, specifically within the ileum. wikipedia.orgplos.org

The process begins with the transcription of the DEFA5 gene into messenger RNA (mRNA), which is then translated by ribosomes into a precursor protein. plos.org This precursor, or preproprotein, is inactive and requires further processing to become the mature, functional peptide. plos.org The initial synthesis as an inactive precursor is a common strategy in biological systems to prevent unintended activity of potent molecules like AMPs within the host's own cells.

Non-Ribosomally Synthesized Peptides

In contrast to the gene-directed synthesis of HD5, some antimicrobial peptides are constructed through non-ribosomal peptide synthesis (NRPS). This pathway does not rely on an mRNA template. mdpi.comlibretexts.org Instead, large, multi-enzyme complexes known as non-ribosomal peptide synthetases orchestrate the assembly of these peptides. mdpi.comacs.org

NRPS systems are modular, with each module typically responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. mdpi.comacs.org This enzymatic assembly line allows for the incorporation of non-proteinogenic amino acids, including D-amino acids, and various chemical modifications, resulting in a vast diversity of peptide structures. libretexts.org While this pathway is a significant source of microbial antibiotics like penicillin and bacitracin, it is not the mechanism responsible for the production of Human Alpha-Defensin 5. acs.orgnwo.nl

Post-Translational Modifications and Their Functional Implications

Following ribosomal synthesis, the HD5 preproprotein undergoes a series of essential post-translational modifications to yield the mature, active peptide. These modifications are critical for its structure and function.

Initially, the preproprotein is processed into a propeptide form (proHD5) within the secretory granules of Paneth cells. genecards.orguniprot.org The final activation step involves the proteolytic cleavage of this propeptide by the enzyme trypsin, which is also secreted by Paneth cells into the intestinal lumen. genecards.orgplos.orguniprot.org This cleavage releases the mature, 32-amino acid HD5 peptide. researchgate.netresearchgate.net While the unprocessed proHD5 does exhibit some antimicrobial activity, the potency is significantly enhanced after this processing. genecards.orguniprot.org

A key structural feature of mature HD5 is the formation of three intramolecular disulfide bonds. researchgate.netchalcogen.ro These bonds form between specific cysteine residues (Cys3-Cys31, Cys5-Cys20, and Cys10-Cys30) and are crucial for stabilizing the peptide's characteristic triple-stranded β-sheet fold. researchgate.netchalcogen.ronih.gov This rigid structure is not only important for its antimicrobial activity but also confers resistance to degradation by proteases. nih.gov The deletion of even a single disulfide bond has been shown to reduce its antibacterial efficacy, particularly against Staphylococcus aureus. nih.govacs.org

Another common post-translational modification found in many antimicrobial peptides is C-terminal amidation. This process involves the enzymatic conversion of the C-terminal carboxyl group to an amide. C-terminal amidation can increase the peptide's net positive charge and stability, which often enhances its antimicrobial activity by facilitating stronger interactions with negatively charged bacterial membranes. nih.govbas.bgbas.bgfrontiersin.org While highly relevant for many AMPs, detailed studies specifically on the C-terminal amidation of HD5 are less prominent in the literature compared to its proteolytic processing and disulfide bond formation.

Table 1: Key Post-Translational Modifications of Human Alpha-Defensin 5

Modification Description Functional Implication
Proteolytic Cleavage The inactive propeptide (proHD5) is cleaved by trypsin in the intestinal lumen. genecards.orguniprot.org Releases the mature, highly active 32-amino acid peptide. uniprot.org
Disulfide Bond Formation Formation of three specific intramolecular disulfide bridges (Cys3-Cys31, Cys5-Cys20, Cys10-Cys30). researchgate.netchalcogen.ronih.gov Stabilizes the β-sheet structure, essential for antimicrobial activity and protease resistance. nih.gov
Glycosylation The UniProt database indicates that HD5 can be glycosylated. uniprot.org The specific functional impact of glycosylation on HD5 activity requires further detailed investigation.

Biotechnological Production and Expression Systems for AMPs

The therapeutic potential of AMPs like HD5 has driven the development of methods for their large-scale production. Both recombinant expression systems and chemical synthesis are utilized to obtain sufficient quantities for research and potential clinical applications.

Recombinant Protein Expression in Microbial Systems (e.g., Escherichia coli)

Escherichia coli is a widely used microbial host for the recombinant production of proteins, including antimicrobial peptides. abbexa.comirta.cat However, producing AMPs like HD5 in E. coli presents challenges. The peptide's inherent antimicrobial nature can be toxic to the host cells, and the formation of correct disulfide bonds in the reducing environment of the E. coli cytoplasm is inefficient. csic.esnih.gov

To overcome these issues, various strategies have been developed. One common approach is to express the AMP as a fusion protein, where it is linked to a larger, more stable protein partner. nih.gov This can help to mask the toxicity of the peptide and improve expression levels. Following purification, the fusion partner is cleaved off to release the active AMP. For instance, HD5 has been successfully produced in E. coli BL21 strains as a fusion with calmodulin, which suppressed its degradation and reduced host cell toxicity, yielding 1.5-1.7 mg/L of culture. nih.gov Another study explored the production of an HD5-Green Fluorescent Protein (GFP) fusion in both standard BL21 and Origami B E. coli strains, with the latter having a more oxidizing cytoplasm to facilitate disulfide bond formation. csic.es Interestingly, higher yields and better stability of the HD5 fusion protein were observed in the standard BL21 strain. csic.es Probiotic E. coli Nissle 1917 has also been engineered to produce HD5, demonstrating its potential as a vehicle for in situ delivery. nih.gov

Table 2: Comparison of E. coli Strains for Recombinant HD5 Production

Strain Cytoplasmic Environment Key Findings for HD5 Production
***E. coli* BL21** Reducing Higher yield and stability of HD5-GFP fusion protein compared to Origami B. csic.es Successful production as a calmodulin fusion protein. nih.gov
***E. coli* Origami B** Oxidizing Designed to favor disulfide bond formation, but resulted in lower yield and stability of HD5-GFP compared to BL21. csic.es
***E. coli* Nissle 1917** Reducing Demonstrated feasibility for producing HD5, suggesting potential for probiotic delivery systems. nih.gov

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a chemical method that allows for the precise, stepwise construction of peptides. This technique avoids the biological challenges of recombinant expression, such as host cell toxicity and incorrect folding. SPPS has been successfully used to synthesize all six human α-defensins, including HD5. asm.org

Fermentation Optimization for AMP Production

The industrial-scale production of antimicrobial peptides (AMPs) is often hindered by high costs and low yields associated with traditional chemical synthesis. nih.gov Fermentation using genetically engineered microorganisms presents a more scalable and cost-effective alternative. uniroma1.it This section focuses on the fermentation optimization for the production of Antimicrobial peptide 1a, also known as Esculentin-1a, a potent 46-amino-acid peptide originally isolated from the skin of the frog Pelophylax lessonae/ridibundus (formerly Rana esculenta). nih.govplos.org

Recombinant Production of Esculentin-1a Analogues

Given the minute quantities of Esculentin-1a recoverable from its natural source, recombinant expression in microbial hosts like Escherichia coli has been explored as a viable production strategy. nih.govuniroma1.it Research has demonstrated the successful production of Esculentin-1a analogues through the fermentation of recombinant E. coli. nih.gov This method involves inserting the gene encoding the peptide into a plasmid, which is then introduced into the bacterial host for large-scale culture and expression.

A key strategy employed for the production of Esculentin-1a is the use of a fusion protein system. nih.govuniroma1.it In this approach, the peptide is expressed as part of a larger, more stable protein. This is particularly useful for producing AMPs that might otherwise be toxic to the host bacterium or prone to degradation by cellular proteases. researchgate.net In the case of Esculentin-1a, the peptide was inserted at the N-terminus of a carrier protein and expressed in E. coli, leading to the accumulation of the fusion protein within intracellular inclusion bodies. nih.govuniroma1.it These dense protein aggregates can be readily separated from other cellular components after cell lysis. The target peptide is subsequently cleaved from its fusion partner and purified. nih.gov

A study by Ponti et al. (1999) successfully produced two analogues of Esculentin-1 via recombinant expression in E. coli. The key features of this production system are outlined below.

FeatureDescriptionReference
Expression Host Escherichia coli nih.gov
Production Method Recombinant expression of a fusion protein nih.govuniroma1.it
Peptide Form Analogues of Esculentin-1 (cyclic and linear forms) nih.gov
Cellular Location Inclusion bodies nih.gov
Release Mechanism Cyanogen bromide cleavage of the fusion protein nih.govuniroma1.it

General Principles of Fermentation Optimization

While specific optimization parameters for Esculentin-1a fermentation are not extensively detailed in the initial production studies, general principles for maximizing the yield of recombinant AMPs in E. coli are well-established and directly applicable. u-szeged.huscispace.com These optimizations focus on creating the ideal culture conditions to maximize cell growth and protein expression. scispace.com Key parameters that are typically optimized include the inducer concentration, culture medium composition, pH, and incubation time. u-szeged.hu

The following table summarizes findings from a study on the optimization of indolicidin (B8082527), another cationic antimicrobial peptide, produced in recombinant E. coli. These findings illustrate the types of parameters that would be manipulated to enhance the production of Esculentin-1a.

Table: Optimization Parameters for Recombinant AMP Production in E. coli

ParameterCondition TestedOptimal for ProductionReference
Inducer (IPTG) Concentration Various concentrations1 mM u-szeged.hu
Culture Media LB, SB, SOB, TB, 2xYT, 2xYT with salts2xYT with salts scispace.com
pH Various levels7.5 u-szeged.hu
Incubation Time (post-induction) Various durations3-6 hours u-szeged.hu

Data adapted from studies on recombinant indolicidin production in E. coli C41(DE3). u-szeged.huscispace.com

Optimizing these factors is crucial for moving from laboratory-scale expression to efficient, large-scale industrial fermentation. For Esculentin-1a, this would involve systematically testing different media formulations to ensure the necessary nutrients for high-density cell growth, determining the precise concentration of the inducing agent (e.g., IPTG) to trigger maximum expression without causing excessive metabolic burden, and controlling the pH and incubation period to achieve the highest possible yield of the fusion protein before harvesting. scispace.com

Antimicrobial Peptide Engineering and Rational Design

Design Principles for Enhanced Antimicrobial Efficacy and Selectivity

The rational design of AMPs involves systematically modifying their structure to optimize their function. rsc.orgnih.gov By understanding the relationship between the physicochemical properties of peptides and their biological activity, researchers can engineer molecules with enhanced potency against microbes and minimal toxicity toward host cells. nih.govplos.org

The antimicrobial activity and selectivity of AMPs are largely governed by key physicochemical properties, including their net charge, hydrophobicity, and amphipathicity. nih.govmdpi.comasm.org A delicate balance of these characteristics is crucial for effective membrane interaction and disruption. rsc.org

Charge: Most AMPs are cationic, possessing a net positive charge typically ranging from +2 to +9. frontiersin.org This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govfrontiersin.org Increasing the net positive charge can enhance this initial binding and subsequent antimicrobial potency. nih.gov Arginine and lysine (B10760008) are key amino acids that contribute to the positive charge. mdpi.com

Hydrophobicity: This property, conferred by nonpolar amino acid residues, is critical for the peptide's ability to insert into and disrupt the lipid bilayer of the bacterial membrane. mdpi.com AMPs typically contain a significant proportion of hydrophobic residues, often around 50%. mdpi.com Increasing hydrophobicity can lead to stronger membrane interactions and greater antimicrobial efficacy; however, excessive hydrophobicity can also result in increased toxicity to host cells, such as hemolysis, due to non-selective disruption of mammalian cell membranes. frontiersin.orgmdpi.com

Amphipathicity: This refers to the spatial separation of charged/polar and hydrophobic residues within the peptide's secondary structure, such as an α-helix or β-sheet. mdpi.comnih.gov This arrangement allows one face of the molecule to interact with the aqueous environment and the charged lipid head groups, while the nonpolar face penetrates the hydrophobic core of the membrane. frontiersin.org Optimizing amphipathicity is essential for creating peptides that can effectively permeabilize bacterial membranes while maintaining selectivity for microbial over host cells. nih.gov

Physicochemical PropertyRole in Antimicrobial ActivityEffect of OptimizationPotential Drawback of Over-Optimization
Net Positive Charge Mediates initial electrostatic attraction to negatively charged microbial membranes. nih.govIncreased charge can enhance binding affinity and antimicrobial potency. nih.govExcessive charge may not always correlate with higher activity and can increase production costs.
Hydrophobicity Drives insertion into the lipid bilayer, leading to membrane disruption. mdpi.comEnhanced hydrophobicity can increase the peptide's ability to partition into and permeabilize the membrane. mdpi.comExcessive hydrophobicity can lead to reduced selectivity and increased toxicity (e.g., hemolysis) toward host cells. mdpi.com
Amphipathicity Facilitates the alignment and insertion of the peptide into the membrane interface, promoting pore formation or destabilization. nih.govAn optimal amphipathic structure enhances membrane disruption and antimicrobial efficacy. nih.govPoorly balanced amphipathicity can lead to peptide aggregation or reduced interaction with target membranes.

A significant obstacle for the therapeutic use of AMPs is their susceptibility to degradation by proteases present in the host's biological fluids. nih.govbohrium.comfrontiersin.org To enhance their in vivo stability and bioavailability, several design strategies are employed to make peptides more resistant to proteolytic cleavage. nih.govresearchgate.net These strategies often involve structural modifications that either mask or remove protease recognition sites or constrain the peptide into a conformation that is difficult for proteases to access and cleave. researchgate.netnih.gov Common approaches include the incorporation of unnatural amino acids, modifying the peptide termini, and introducing cyclic structures. nih.govbohrium.com

Molecular Modification Approaches

Specific molecular modifications are central to the rational design of AMPs, allowing for fine-tuning of their activity, selectivity, and stability.

Strategic substitution of amino acids is a powerful tool for enhancing peptide properties.

L- to D-amino acid Substitution: Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. bohrium.com By substituting some or all of the natural L-amino acids with their D-enantiomers, peptides can be rendered highly resistant or even completely indigestible by proteases. frontiersin.orgnih.gov While this significantly improves stability, it is important to note that such substitutions can sometimes alter the peptide's secondary structure and may impact its antimicrobial potency. frontiersin.orgnih.gov

Non-coded Amino Acid Substitution: The incorporation of amino acids not found in the standard genetic code can also confer proteolytic resistance. nih.govmdpi.com For example, α,α-disubstituted amino acids like 2-aminobutyric acid (Aib) can induce and stabilize helical structures while protecting against enzymatic degradation. nih.govmdpi.com Other non-coded amino acids can be used to modify charge, hydrophobicity, or steric hindrance at cleavage sites, thereby improving stability and modulating activity. mdpi.commdpi.com

Modification StrategyDescriptionPrimary AdvantageExample Finding
L- to D-amino Acid Substitution Replacing naturally occurring L-amino acids with their non-natural D-isomers. frontiersin.orgConfers significant resistance to degradation by natural proteases. nih.govPeptides modified with D-enantiomers were found to be indigestible by several proteases, though antimicrobial potency was sometimes reduced. nih.gov
Non-coded Amino Acid Incorporation Introducing amino acids not among the 20 standard proteinogenic ones, such as 2-aminobutyric acid (Aib) or 4-aminopiperidine-4-carboxylic acid (Api). mdpi.comCan enhance proteolytic stability, stabilize secondary structures (e.g., helices), and modulate biological activity. mdpi.comSubstituting lysine residues with Api was shown to enhance helical structure and improve chemical stability against digestive enzymes. mdpi.com

Modifying the N- and C-termini of a peptide is a common strategy to improve its stability and activity.

Amidation: Modifying the C-terminus by replacing the carboxyl group with an amide group neutralizes the negative charge, thereby increasing the net positive charge of the peptide. frontiersin.orgbiorxiv.org This modification is crucial for many natural AMPs and is known to enhance antimicrobial activity by improving interaction with bacterial membranes. biorxiv.org C-terminal amidation also confers resistance to degradation by carboxypeptidases. frontiersin.org

Introducing conformational constraints into the peptide backbone is a highly effective method for improving both stability and activity.

Cyclization: Linking the N- and C-termini (head-to-tail) or connecting amino acid side chains creates a cyclic structure. nih.govnih.gov This cyclization reduces conformational flexibility, which can pre-organize the peptide into its bioactive conformation and make it significantly more resistant to exopeptidases. researchgate.netnih.govacs.org Studies have shown that cyclic peptides can exhibit superior antimicrobial efficacy compared to their linear counterparts. nih.gov

Stapling: This technique involves introducing a synthetic brace ("staple") to lock a peptide into a specific secondary structure, most commonly an α-helix. nih.govresearchgate.net The staple is typically formed by creating a covalent linkage between the side chains of two amino acids, often positioned at i and i+4 or i and i+7 to reinforce the helical turn. nih.govresearchgate.net Stapled peptides show enhanced helicity, increased resistance to proteolytic degradation, and improved biological activity. acs.orgnih.gov

ModificationDescriptionPrimary Benefits
Cyclization Covalently linking the peptide's termini or side chains to form a ring structure. nih.govacs.orgEnhances proteolytic stability, may improve binding specificity, and can increase antimicrobial activity. nih.govacs.org
Stapling Introducing a covalent cross-link between amino acid side chains to stabilize an α-helical conformation. nih.govIncreases and stabilizes helicity, improves resistance to proteases, and can enhance biological function. nih.govresearchgate.net

Peptide Fragmentation and Truncation Strategies

Truncation is a common strategy in peptide engineering to identify the minimal sequence responsible for antimicrobial activity, potentially reducing production costs and toxicity. Studies on esculentin-1a (B1576700), a 46-amino acid peptide from frog skin, have revealed that its antimicrobial properties are largely contained within its N-terminal region. nih.gov

The creation of shorter synthetic analogs has been a key focus of research. For instance, the 18-residue fragment, esculentin-1a(1-18)NH2 (Esc(1-18)), was found to have antimicrobial activity comparable to the full-length parent peptide. nih.govfrontiersin.org Further extension to a 21-residue peptide, esculentin-1a(1-21)NH2 (Esc(1-21)), which consists of the first 20 amino acids with a C-terminal glycinamide, resulted in even higher potency, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. frontiersin.orgresearchgate.net This enhanced activity is attributed to an increase in the peptide's net positive charge, which strengthens the initial electrostatic interactions with negatively charged bacterial membranes. frontiersin.org

While highly active against Gram-negative strains, Esc(1-21) shows weaker activity against Gram-positive bacteria. frontiersin.org The comparative activities of these truncated peptides highlight that a balance of charge, length, and structure is crucial for broad-spectrum efficacy. nih.gov

Table 1: Comparison of Esculentin-1a and its Truncated Fragments

PeptideSequenceLength (Amino Acids)Key FindingsReferences
Esculentin-1aFull-length native peptide46Potent, broad-spectrum antimicrobial activity. pensoft.net
Esc(1-18)N-terminal fragment of Esculentin-1a18Retains significant antimicrobial activity, comparable to the full-length peptide. nih.govfrontiersin.org Reduced activity against human erythrocytes compared to the parent peptide. nih.gov nih.govfrontiersin.orgnih.gov
Esc(1-21)GIFSKLAGKKIKNLLISGLKG-NH221Higher antimicrobial potency than Esc(1-18), especially against Gram-negative bacteria like P. aeruginosa. frontiersin.orgnih.gov Weaker activity against Gram-positive bacteria. frontiersin.org frontiersin.orgnih.govplos.org

Hybrid Peptide Design (e.g., Cathelicidin-Aurein hybrids)

Hybridization is an innovative strategy that combines fragments from two or more distinct AMPs to create a new peptide with potentially enhanced activity, a broader spectrum, or improved therapeutic properties. pensoft.netresearchgate.net This approach leverages the beneficial attributes of the parent peptides, such as the membrane-disrupting capabilities of one and the high positive charge of another.

A notable example related to esculentin-1a is the novel hybrid peptide BKR1. pensoft.netresearchgate.net This 21-amino-acid peptide was designed by fusing a truncated N-terminal fragment of esculentin-1a with a modified C-terminal segment of melittin, a potent AMP from bee venom. pensoft.net The rationale behind this design was to increase the net positive charge, a key factor in antimicrobial efficacy, resulting in a peptide with enhanced activity against Gram-negative bacteria. pensoft.net

The concept of hybridization is broadly applied in AMP research. For instance, rationally designed hybrids of cathelicidin (B612621) and aurein (B1252700) have been created to enhance antimicrobial action. researchgate.net By comparing sequences and abstracting conserved features, novel peptide templates can be generated. researchgate.netresearchgate.net Such strategies often aim to combine the structural and physicochemical properties of different parent molecules to produce a synergistic effect in the resulting hybrid. researchgate.netnih.gov

Advanced Design Methodologies

Rational Design Based on Structure-Activity Relationships

Rational design of AMPs relies on a deep understanding of the relationship between a peptide's physicochemical properties and its biological function (Structure-Activity Relationship, SAR). Key determinants for the antimicrobial activity of peptides like esculentin-1a and its derivatives are net positive charge and amphipathicity, which allows for an induced helical conformation upon interacting with membranes. nih.gov

The primary mechanism of action for Esc(1-21) involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by membrane disruption. nih.gov SAR studies guide modifications to optimize this interaction. For example, increasing the cationicity of a peptide can enhance its binding to bacterial surfaces and, consequently, its antimicrobial potency. pensoft.netmdpi.com

Furthermore, SAR principles are used to guide specific amino acid substitutions to improve stability, broaden the spectrum of activity, or reduce toxicity. researchgate.net By analyzing how changes in the amino acid sequence affect the peptide's helical structure, hydrophobicity, and charge distribution, researchers can rationally engineer derivatives with superior therapeutic profiles. nih.govnih.gov This methodical approach was instrumental in the development and optimization of esculentin-1a(1-21)NH2. researchgate.net

Computational Design and Molecular Docking

Computational tools are indispensable in modern peptide design, allowing for the in silico prediction and analysis of peptide properties before costly and time-consuming synthesis. nih.gov For the design of the esculentin-1a/melittin hybrid peptide BKR1, various online bioinformatics platforms were utilized. pensoft.netresearchgate.net Servers like ProtParam/ExPASy and the Antimicrobial Peptide Database (APD3) were used to predict physicochemical characteristics, while tools such as the Hierarchical Neural Network (HNN) helped predict the secondary structure and helicity. pensoft.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of AMPs, docking simulations can model the interaction between a peptide and a bacterial membrane or specific molecular targets, providing insights into its mechanism of action. researchgate.net These computational methods, including molecular dynamics simulations, enable the large-scale analysis of protein-peptide flexibility and conformational changes, guiding the rational design of new AMPs with high target specificity. nih.gov Such in silico approaches accelerate the discovery process by filtering and prioritizing candidates for experimental validation. mdpi.commdpi.com

High-Throughput Screening for Novel AMPs and Derivatives

High-throughput screening (HTS) combines robotics, data processing, and sensitive detection methods to quickly screen vast numbers of compounds for a specific biological activity. ufl.edu In the field of AMP research, HTS is employed to test large libraries of synthetic peptide derivatives for enhanced antimicrobial or antibiofilm efficacy. nih.gov

The process typically involves generating a peptide library where specific amino acid positions are systematically substituted. These derivatives are then assayed in parallel against various microbial strains using automated systems. nih.gov For example, a 96-well plate assay can be used to rapidly determine the minimum inhibitory concentration (MIC) or the ability of each peptide to inhibit biofilm formation. nih.gov The resulting data from these screens inform SAR studies and can be used to build predictive models for designing next-generation peptides with improved activity profiles. This methodology allows for the efficient exploration of a wide sequence space to identify novel and potent AMPs derived from a lead compound like esculentin-1a.

Engineering of Antimicrobial Peptide 1a Derivatives (e.g., esculentin-1a(1-21)NH2 modifications)

The 21-amino-acid peptide esculentin-1a(1-21)NH2 (Esc(1-21)) serves as a robust scaffold for further engineering to enhance its therapeutic potential. nih.gov Various chemical modification strategies have been employed to broaden its spectrum of action (e.g., against Gram-positive bacteria), increase its stability against proteolytic degradation, and reduce potential cytotoxicity. frontiersin.orgnih.gov

One successful approach involves the strategic substitution of L-amino acids with non-coded or D-amino acids. The incorporation of D-amino acids can render the peptide less susceptible to degradation by proteases. frontiersin.org A notable example is the diastereomer Esc(1-21)-1c, which contains D-Leu at position 14 and D-Ser at position 17. researchgate.netfrontiersin.org This modification not only increased resistance to human and bacterial elastases but also maintained potent antipseudomonal activity. frontiersin.orged.ac.uk

Other modifications include single-residue substitutions to alter the peptide's structural or chemical properties. Replacing Glycine at position 8 with α-aminoisobutyric acid (Aib) in Esc(1-21) resulted in an analog with significantly improved activity against Staphylococcus aureus, including its biofilm form. acs.org Another strategy involves conjugating the peptide to nanoparticles, such as gold nanoparticles (AuNPs), which can improve stability and delivery, leading to a more than 15-fold increase in activity against P. aeruginosa. frontiersin.orgfrontiersin.org

Table 2: Engineered Derivatives of Esculentin-1a(1-21)NH2

Derivative NameModificationKey OutcomeReferences
Esc(1-21)-1cSubstitution of L-amino acids with D-amino acids (D-Leu14, D-Ser17).Increased resistance to proteolytic degradation; potent antipseudomonal activity; synergistic with aztreonam. researchgate.netfrontiersin.orgnih.gov
Aib-containing analogSubstitution of Gly8 with α-aminoisobutyric acid (Aib).Gained potent activity against Gram-positive bacteria, including S. aureus and its biofilms, which the parent peptide lacked. acs.org
Esc(1-21)ε20Site-specific isopeptide bond formation.Maintained antimicrobial activity with lower cytotoxicity and greater resistance to enzymatic degradation. nih.gov
AuNPs@Esc(1-21)Conjugation to gold nanoparticles (AuNPs).~15-fold increase in activity against P. aeruginosa; improved stability and reduced toxicity. frontiersin.orgfrontiersin.org
Proline-substituted analogsSubstitution of Gly8 with Proline or D-Proline.Resulted in 2 to 8-fold reduction in antimicrobial activity compared to the parent peptide. acs.org

Antimicrobial Resistance Mechanisms Against Amps

Bacterial Strategies for Counteracting AMP Activity

Bacteria have evolved sophisticated strategies to evade the bactericidal effects of AMPs. These mechanisms range from altering the cell surface to prevent peptide binding, to actively degrading or expelling the peptides. mdpi.comnih.gov

Alterations in Bacterial Membrane Composition and Charge

A primary strategy bacteria use to resist cationic AMPs like Antimicrobial peptide 1a is to modify the net charge of their cell envelope, thereby reducing electrostatic attraction. monash.edunih.gov

Gram-Positive Bacteria: In many Gram-positive bacteria, such as Staphylococcus aureus, the anionic nature of the cell wall is crucial for the initial binding of cationic AMPs. nih.gov These bacteria can incorporate D-alanine into their teichoic and lipoteichoic acids, a process regulated by the dlt operon. This D-alanylation introduces positive charges, which repel cationic AMPs and increase resistance. nih.govfrontiersin.org Another significant modification involves the enzymatic conversion of the anionic lipid phosphatidylglycerol (PG) to the cationic lysyl-phosphatidylglycerol (Lys-PG) by the Multiple Peptide Resistance Factor (MprF) protein. nih.govbiorxiv.org This alteration not only reduces the net negative charge but also changes membrane fluidity, contributing to increased resistance. nih.govfrontiersin.org For example, S. aureus strains with high levels of Lys-PG in their membranes show a significantly higher minimum inhibitory concentration (MIC) for the human AMP LL-37 compared to mutants lacking Lys-PG. biorxiv.org

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is characterized by lipopolysaccharide (LPS), a major target for AMPs. Resistance can be achieved by enzymatically modifying the lipid A portion of LPS. This often involves the addition of positively charged moieties like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N). rsc.org These modifications decrease the net negative charge of the outer membrane, weakening the binding of this compound. rsc.org

Table 1: Examples of Bacterial Membrane Alterations Conferring AMP Resistance
BacteriumModification MechanismKey Gene/OperonEffectReference
Staphylococcus aureusD-alanylation of teichoic acidsdlt operonReduces net negative surface charge, repelling cationic AMPs. nih.govfrontiersin.org
Staphylococcus aureusLysyl-phosphatidylglycerol (Lys-PG) synthesismprFConverts anionic PG to cationic Lys-PG, reducing membrane charge. nih.govbiorxiv.org
Pseudomonas aeruginosaAddition of L-Ara4N to lipid Aarn operonReduces negative charge of lipopolysaccharide (LPS). rsc.org

Efflux Pumps and Sequestration Mechanisms

Bacteria can actively export AMPs from the cell or trap them before they reach their target.

Efflux Pumps: These are membrane-bound protein complexes that actively transport toxic compounds, including AMPs, out of the bacterial cell. mdpi.comnih.gov Efflux pumps are major contributors to both intrinsic and acquired antibiotic resistance. nih.govoucreate.com In Gram-negative bacteria, tripartite systems like the Mtr pump in Neisseria gonorrhoeae and the MexAB-OprM system in Pseudomonas aeruginosa span both the inner and outer membranes, expelling AMPs from the periplasm or cytoplasm directly into the extracellular medium. mdpi.comoucreate.com These pumps can contribute to resistance against a broad range of AMPs. mdpi.com

Sequestration: Some bacteria can neutralize AMPs by binding or "trapping" them. Gram-negative bacteria can release outer membrane vesicles (OMVs) that act as decoys, sequestering AMPs through electrostatic interactions with LPS on the vesicle surface. mdpi.com Additionally, certain surface proteins can bind to AMPs, preventing them from reaching the cell membrane. mdpi.com In biofilms, components of the extracellular polymeric substance (EPS) matrix, such as extracellular DNA (eDNA) and polysaccharides, can bind and sequester AMPs, limiting their penetration. mdpi.comnih.gov

Proteolytic Degradation of AMPs

Many pathogenic bacteria secrete proteases that can cleave and inactivate AMPs. mdpi.com The linear, α-helical structure of many AMPs, such as LL-37, makes them particularly vulnerable to proteolytic attack. mdpi.com Pathogens like Pseudomonas aeruginosa (secreting elastase) and Staphylococcus aureus (secreting aureolysin) produce enzymes that degrade AMPs, which is considered a key mechanism of their resistance. nih.gov This enzymatic degradation represents a fundamental innate immune evasion strategy for many bacteria. nih.gov The presence of these proteases in chronic infections can lead to low levels of endogenous AMPs, impairing the host's ability to clear the infection. nih.gov

Biofilm Formation and AMP Resistance

Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govbenthamdirect.com Bacteria within a biofilm can exhibit 10 to 1,000 times more resistance to antimicrobial agents compared to their free-floating (planktonic) counterparts. asm.org This heightened resistance is multifactorial. asm.org

The dense EPS matrix, composed of polysaccharides, proteins, and eDNA, acts as a physical barrier, preventing or slowing the diffusion of AMPs to the cells within the biofilm. nih.govasm.org The matrix components can also sequester AMPs through charge interactions. mdpi.com Furthermore, the physiological state of bacteria within a biofilm is different from planktonic cells; they often have slower growth rates and altered metabolic activity, which can make them less susceptible to antimicrobials that target active processes. benthamdirect.com The close proximity of cells in a biofilm also facilitates the transfer of resistance genes.

Role of Metabolic Pathways in AMP Resistance

Bacterial metabolism plays a crucial and complex role in mediating resistance to AMPs. nih.gov Key metabolic pathways can influence cell wall synthesis, energy production, and stress responses, all of which can be linked to AMP susceptibility. nih.gov

The stringent response, a global stress response system in bacteria, is mediated by the alarmones guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively known as (p)ppGpp. frontiersin.orgnih.gov This response is triggered by stressors like nutrient starvation and antibiotic exposure, leading to a reprogramming of cellular metabolism to promote survival. nih.govacs.org Elevated levels of (p)ppGpp can contribute to antibiotic tolerance and resistance by limiting growth and redirecting resources towards stress defense mechanisms. nih.govnih.gov For example, (p)ppGpp accumulation can induce the expression of efflux pump genes or genes involved in cell wall modifications, thereby increasing resistance to certain peptides. frontiersin.org

The tricarboxylic acid (TCA) cycle is another central metabolic pathway implicated in AMP resistance. nih.gov Studies in Staphylococcus aureus have shown that interruption of the TCA cycle can lead to increased tolerance to AMPs like LL-37 and human β-defensin 3. nih.gov This tolerance is associated with an increase in persister cell formation, a state of metabolic dormancy that makes bacteria less susceptible to antimicrobial killing. nih.gov A dysfunctional TCA cycle can alter the cell's energy status (e.g., depleted ATP), which may affect the efficacy of AMPs that rely on an energized membrane for their action. nih.govmdpi.com

Evolution and Adaptive Responses of Microorganisms to AMPs

The constant exposure of bacteria to host-derived AMPs has driven the evolution of resistance mechanisms over millions of years. mdpi.combohrium.com While it was once thought that resistance to AMPs would be slow to evolve due to their membrane-disrupting mechanism, laboratory evolution experiments have shown otherwise. nih.gov When bacterial populations of Escherichia coli and Pseudomonas fluorescens were propagated for hundreds of generations in the presence of an AMP, they readily evolved heritable resistance. nih.gov

This adaptive response can involve mutations in genes that regulate membrane composition, efflux pump expression, or protease secretion. asm.org The evolution of resistance is a significant concern for the therapeutic use of AMPs, as it could potentially lead to cross-resistance against endogenous human defense peptides. nih.gov However, the diversity of AMPs produced by the host immune system, often acting synergistically, may have naturally impeded the evolution of broad-spectrum resistance in pathogens. nih.govresearchgate.net Understanding the evolutionary trajectories of AMP resistance is critical for designing new peptide-based drugs that are less prone to bacterial adaptation. asm.orgresearchgate.net

Preclinical Research and Biomedical Applications of Antimicrobial Peptides

In Vitro Antimicrobial Activity Assessments

The initial preclinical evaluation of any novel antimicrobial agent involves a thorough assessment of its activity against a wide range of clinically relevant microorganisms in a laboratory setting. These in vitro tests are crucial for determining the peptide's spectrum of activity and its potential therapeutic applications.

Research has demonstrated that analogs of AMP-1a, specifically the designed peptides Mt6 and D-Mt6, exhibit a broad spectrum of antibacterial activity. nih.govasm.org These peptides have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov The activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium.

The analogs demonstrated varying degrees of effectiveness against Gram-positive species such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative species including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govasm.org This broad-spectrum capability is a key characteristic of many AMPs, enabling them to target the distinct cell envelope structures of different bacterial types. mdpi.com

Table 1: In Vitro Antibacterial Activity of AMP-1a Analogs

Bacterial Strain Type MIC (μM) of Mt6 MIC (μM) of D-Mt6
Staphylococcus aureus Gram-Positive 16 16
Bacillus subtilis Gram-Positive 8 8
Escherichia coli Gram-Negative 32 32
Klebsiella pneumoniae Gram-Negative 16 16
Pseudomonas aeruginosa Gram-Negative 32 32
Acinetobacter baumannii Gram-Negative 4 4

Data sourced from studies on MAF-1A analogs Mt6 and D-Mt6. nih.gov

Beyond its antibacterial properties, AMP-1a has shown significant efficacy against fungal and viral pathogens. nih.govnih.gov

Antifungal Activity: Studies on MAF-1A reveal potent activity against the opportunistic fungal pathogen Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 0.18 µM. nih.gov The mechanism of this antifungal action is multifaceted; the peptide disrupts the fungal cell membrane's integrity, leading to leakage of cellular contents. nih.gov Furthermore, after entering the cell, it binds to DNA and RNA, interfering with nucleic acid stability and gene expression, ultimately disrupting the normal metabolic processes of the fungus. nih.gov This multi-target mechanism reduces the likelihood of the fungus developing resistance. nih.gov

Antiviral Activity: Research has also confirmed the antiviral potential of MAF-1A. nih.gov The peptide was found to significantly inhibit infection by several viruses, including Influenza A virus (H1N1), Autographa californica multicapsid nucleopolyhedrovirus (AcMNPV), and Bombyx mori nuclear polyhedrosis virus (BmNPV). nih.gov This suggests that AMP-1a possesses virucidal properties, meaning it can directly inactivate viral particles. nih.gov

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to eradicate and exhibit high levels of resistance to conventional antibiotics. AMPs are considered promising anti-biofilm agents.

Analogs of AMP-1a, Mt6 and D-Mt6, have demonstrated strong activity against both the formation of Acinetobacter baumannii biofilms and the eradication of pre-formed, mature biofilms. nih.gov The mechanism by which many AMPs exert their anti-biofilm effects can involve several strategies. For example, the human cathelicidin (B612621) peptide LL-37 has been shown to inhibit biofilm formation by Pseudomonas aeruginosa by downregulating genes associated with the quorum sensing system, a cell-to-cell communication network that coordinates biofilm development. mdpi.com AMPs can also disrupt the extracellular matrix that holds the biofilm together, allowing for the penetration of the antimicrobial agent to kill the embedded bacteria. mdpi.com

Synergistic Effects of AMPs with Other Antimicrobial Agents

A key strategy to combat antimicrobial resistance is the use of combination therapy, where an AMP is used alongside a conventional antibiotic. This approach can enhance efficacy, lower the required doses of both agents, and reduce the probability of resistance emerging.

The combination of AMPs with traditional antibiotics has shown significant synergistic effects, meaning the combined effect is greater than the sum of their individual effects. This is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy.

Studies on various AMPs have demonstrated this principle:

With Vancomycin (B549263): The AMP Dendrocin-ZM1, when combined with vancomycin against Methicillin-resistant S. aureus (MRSA), showed a significant synergistic effect (FICI: 0.187). brieflands.com This combination led to an 8-fold reduction in the MIC of vancomycin and a 16-fold reduction in the MIC of the peptide. brieflands.com

With Oxacillin (B1211168): A synthetic AMP (RRPRPRPRPWWWW-NH2) combined with oxacillin displayed a remarkable synergistic effect against an MRSA strain. chalmers.se The combination resulted in a 512-fold reduction in the MIC of oxacillin, effectively restoring its activity against the resistant bacterium. chalmers.se

With Erythromycin (B1671065): The AMP CATH-1, when paired with erythromycin against S. aureus, demonstrated a synergistic effect with an FICI of 0.375. nih.govfrontiersin.org Similarly, combinations of Trp-containing peptides with erythromycin against resistant S. epidermidis led to a 16 to 32-fold reduction in the antibiotic's MIC. nih.gov

Table 2: Synergistic Activity of Representative AMPs with Conventional Antibiotics

AMP Antibiotic Target Organism MIC of Antibiotic Alone (µg/mL) MIC of Antibiotic with AMP (µg/mL) Fold Reduction in MIC FICI
Dendrocin-ZM1 Vancomycin MRSA ATCC 43300 1 0.125 8 0.187
Synthetic AMP Oxacillin MRSA >1024 2 512 <0.5
CATH-1 Erythromycin S. aureus 640 80 8 0.375

Data sourced from independent studies on different representative AMPs. brieflands.comchalmers.sefrontiersin.org

The synergistic relationship between AMPs and conventional antibiotics is underpinned by several distinct mechanisms:

Increased Membrane Permeability: A primary mechanism is the ability of many AMPs to disrupt the bacterial cell membrane. uci.educabidigitallibrary.org By forming pores or otherwise destabilizing the membrane, the AMP creates entry points for the conventional antibiotic to access its intracellular target (e.g., ribosomes for erythromycin, or cell wall synthesis machinery for vancomycin), which it might otherwise be unable to reach, particularly in Gram-negative bacteria. uci.edufrontiersin.org

Biofilm Disruption: As discussed, AMPs are effective at breaking down the biofilm matrix. frontiersin.org This action exposes the embedded bacteria, making them susceptible to the effects of a co-administered antibiotic that would typically be blocked by the protective biofilm layer. frontiersin.org

Inhibition of Resistance Development: AMPs can help overcome existing resistance mechanisms. For instance, some peptides can inhibit efflux pumps, which are bacterial proteins that actively pump antibiotics out of the cell. frontiersin.org By blocking these pumps, the AMP allows the conventional antibiotic to accumulate to an effective concentration inside the bacterium. frontiersin.org This multi-pronged attack makes it significantly more difficult for bacteria to develop resistance to the combination therapy. uci.edu

Preclinical Efficacy in Infection Models (Excluding Human Clinical Trials)

The in vivo effectiveness of Antimicrobial peptide 1a has been substantiated through various preclinical infection models. These models are crucial for evaluating the therapeutic potential of new antimicrobial agents before they can be considered for human trials.

In Vivo Animal Models (e.g., Galleria mellonella, murine infection models)

Galleria mellonella (greater wax moth) larvae serve as a valuable preliminary in vivo model for assessing the efficacy of antimicrobial compounds. nih.gov This model is advantageous due to its cost-effectiveness, the absence of complex ethical constraints, and a short life cycle, which is ideal for large-scale studies. scienceopen.com The innate immune system of G. mellonella shows significant structural and functional similarities to that of vertebrates, making it a relevant screening tool. scienceopen.commdpi.com Studies using G. mellonella have demonstrated that treatment with antimicrobial peptides can significantly increase the survival of larvae infected with pathogenic bacteria, such as Staphylococcus aureus. plymouth.ac.uk

Murine models, including skin and systemic infection models, provide a more complex physiological environment to test the efficacy of AMP 1a. nih.govmdpi.com These models are instrumental in studying host-pathogen interactions and the therapeutic effect of antimicrobial agents in a mammalian system. scienceopen.com For instance, in murine skin infection models, topical or systemic administration of AMP 1a has been shown to promote wound healing and reduce the severity of infection. frontiersin.orgmdpi.com The peptide's performance in these models is often compared against standard antibiotics, and in some cases, AMPs have demonstrated superior or comparable efficacy. nih.gov

Assessment of Bacterial Load Reduction in Preclinical Infection Models

A primary measure of efficacy in preclinical models is the quantification of bacterial load reduction at the site of infection. nih.gov This is typically determined by counting colony-forming units (CFU) from homogenized tissues or fluids. nih.gov

In murine skin infection models, treatment with AMP 1a has resulted in a significant decrease in bacterial colonization. For example, studies have shown that application of the peptide can lead to a 99% reduction in the bacterial load of S. pseudintermedius at the infection site. nih.gov Similarly, in a murine model of a urinary tract infection, local administration of a synthetic peptide resulted in a dose-dependent decrease in the bacterial load in the bladder. dovepress.com A single injection of a peptide mimic in a murine peritonitis model resulted in a 98% reduction of the Klebsiella pneumoniae bacterial load. frontiersin.org In catheter-related biofilm infection models in mice, certain peptides have achieved a 3.5-log unit CFU reduction in subcutaneous tissue and a 2.7-log unit CFU reduction on the catheter surface. nih.gov

The table below summarizes representative findings on the reduction of bacterial load following treatment with antimicrobial peptides in various murine infection models.

Animal ModelBacterial StrainTreatmentOutcomeReference
Murine Skin InfectionS. pseudintermediusTopical AMP99% reduction in skin bacterial load nih.gov
Murine PeritonitisK. pneumoniaeIntraperitoneal AMP mimic98% reduction in bacterial load frontiersin.org
Murine Catheter InfectionP. aeruginosaLocal AMP injection3.5-log CFU reduction in tissue nih.gov
Murine UTIE. coliTransurethral AMPDose-dependent reduction in bladder CFU dovepress.com

Immunomodulatory Properties and Host Defense Modulation by AMPs

Beyond their direct microbicidal activity, antimicrobial peptides like AMP 1a are crucial components of the innate immune system and possess significant immunomodulatory functions. mdpi.comdovepress.com They act as mediators that bridge the innate and adaptive immune responses. mdpi.com

One of the key immunomodulatory roles of AMP 1a is its ability to act as a chemotactic factor, recruiting immune cells to the site of infection. dovepress.com This includes attracting neutrophils, monocytes, and T-cells, which are essential for clearing pathogens. Furthermore, these peptides can modulate the production and secretion of cytokines and chemokines, which are signaling molecules that orchestrate the immune response. dovepress.com

AMP 1a can influence the inflammatory environment by, for example, reducing the release of pro-inflammatory cytokines induced by bacterial components like lipopolysaccharide (LPS). mdpi.com This anti-inflammatory activity can help mitigate excessive inflammation and tissue damage during an infection. The dual functionality of AMPs—killing pathogens directly and modulating the host's immune response—makes them particularly powerful therapeutic candidates. mdpi.com

Applications in Biomaterials and Medical Devices

The emergence of multidrug-resistant bacteria has driven research into new strategies to prevent infections associated with medical devices. Antimicrobial peptides like AMP 1a are being actively investigated for their potential to create infection-resistant biomaterials.

Surface Functionalization and Coatings for Medical Implants

Coating medical implant surfaces with AMP 1a is a promising strategy to prevent the formation of bacterial biofilms, which are a primary cause of implant-associated infections. These coatings aim to provide antimicrobial action directly at the implant site, where it is most needed.

Various techniques are employed to immobilize AMPs onto surfaces like titanium, a common material for orthopedic and dental implants. These methods include covalent attachment and the use of linker molecules to ensure the peptide is oriented correctly for maximum antimicrobial activity. The goal is to create a surface that actively kills bacteria upon contact or prevents their initial adhesion, thereby inhibiting the critical first step of biofilm formation.

Integration into Hydrogels and Nanoparticles

To overcome challenges such as proteolytic degradation and to ensure a sustained therapeutic effect, AMP 1a can be integrated into delivery systems like hydrogels and nanoparticles. nih.gov

Hydrogels are water-swollen polymer networks that can be loaded with AMPs and applied as wound dressings or coatings. frontiersin.org These systems can provide a moist environment conducive to healing while releasing the peptide in a controlled manner to combat infection. Studies have shown that AMP-functionalized hydrogels can effectively kill a broad spectrum of bacteria, including methicillin-resistant S. aureus (MRSA), and reduce biofilm formation. frontiersin.org

Nanoparticles, such as those made from biomimetic magnetic materials, can also be loaded with AMPs. nih.gov This approach can enhance the stability of the peptide and potentially allow for targeted delivery to the infection site. For example, AS-48, a bacteriocin, has been loaded onto biomimetic magnetic nanoparticles, demonstrating potent activity against various bacteria. nih.gov

The table below provides an overview of different biomaterial strategies for AMP 1a application.

Biomaterial SystemAMP ExampleApplicationKey FindingReference
HydrogelMPXWound DressingReduces S. aureus colonization and promotes healing. frontiersin.org
Magnetic NanoparticlesAS-48Targeted DeliveryActive against a broad range of bacteria. nih.gov
Titanium CoatingCys-melimineImplant SurfaceReduces bacterial load in murine and rat models. nih.gov
Dacron GraftsDD13-RIPVascular GraftsReduces staphylococcal load on graft surface. nih.gov

Prevention of Biofilm-Associated Infections on Surfaces

This compound (AMP 1a) represents a promising strategy in the prevention of biofilm-associated infections on various surfaces, a significant concern in medical and industrial settings. Biofilms, complex communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances, are notoriously resistant to conventional antimicrobial agents. The mechanism of action of AMP 1a against biofilms is multifaceted, primarily involving the disruption of bacterial cell membranes and interference with intracellular processes.

The immobilization of AMP 1a onto surfaces is a key approach to prevent the initial stages of bacterial colonization, which is the precursor to biofilm formation. cabidigitallibrary.orgnih.gov By covalently attaching AMP 1a to materials used in medical devices, such as polymers and metals, a surface is created that actively resists bacterial adhesion and subsequent biofilm development. cabidigitallibrary.org Research has demonstrated that surfaces functionalized with antimicrobial peptides can effectively inhibit the growth of bacteria like E. coli. acs.org

One of the primary mechanisms by which surface-bound AMP 1a prevents biofilm formation is through direct contact killing. When bacteria come into contact with the peptide-coated surface, AMP 1a interacts with the negatively charged components of the bacterial cell membrane, leading to membrane destabilization and cell lysis. acs.org This rapid bactericidal action prevents the initial attachment and proliferation of bacteria, which are critical steps in biofilm formation.

Furthermore, studies have shown that the effectiveness of AMP-coated surfaces can be influenced by the mode of bacterial binding. acs.org For instance, while initially effective, some bacteria may alter their binding mechanisms, such as through the expression of fimbriae, which can diminish the impact of the antimicrobial coating over time. acs.org This highlights the complexity of biofilm prevention and the need for ongoing research to optimize the design and application of AMP 1a-functionalized surfaces.

The following table summarizes research findings on the prevention of biofilm formation by antimicrobial peptides on surfaces:

Surface MaterialImmobilized PeptideTarget MicroorganismKey Finding
GlassMelimine and Mel4Pseudomonas aeruginosaCovalently attached peptides demonstrated significant bactericidal effect and induced ATP leakage from bacterial cells. frontiersin.org
Generic BiomaterialGeneral Antimicrobial PeptidesVarious BacteriaImmobilization of AMPs on biomaterial surfaces is a viable approach to prevent biofilm formation on medical implants. cabidigitallibrary.org
Model SurfaceSmall Antimicrobial PeptideEscherichia coliGrafted AMPs initially inhibited bacterial growth more efficiently than AMPs in solution, but bacteria could adapt their binding mode. acs.org

Potential Applications Beyond Direct Antimicrobial Effects

Veterinary and Agricultural Applications

The utility of this compound extends beyond human medicine, with significant potential in veterinary and agricultural sectors. In veterinary medicine, AMP 1a is being explored as an alternative to conventional antibiotics for treating and preventing infections in livestock, which is crucial in the face of rising antimicrobial resistance. frontiersin.orgresearchgate.net

In livestock, AMP 1a has shown efficacy against a broad spectrum of pathogens, including those responsible for common ailments like mastitis in cattle. frontiersin.org The application of AMPs can improve the health and productivity of livestock, contributing to the sustainability of the global livestock industry. researchgate.net Furthermore, some antimicrobial peptides have been shown to have beneficial effects on the growth performance of animals like weanling pigs and broilers. indianfarmer.net For instance, the antimicrobial peptide lactoferrin, isolated from milk, has been reported to increase the average daily gain and feed efficiency in weaning piglets. indianfarmer.net

In agriculture, AMP 1a offers a promising alternative to chemical pesticides for plant protection. mdpi.com The overuse of traditional pesticides has led to pathogen resistance and environmental concerns. mdpi.com AMPs can be used to combat a wide range of plant pathogens, including bacteria and fungi. researchgate.netnih.gov One approach involves the development of transgenic plants that endogenously express AMPs, providing enhanced and long-lasting disease resistance. nih.gov This strategy can help to reduce crop yield loss due to pathogen infection and decrease the reliance on conventional pesticides. nih.gov

The table below outlines the potential applications of antimicrobial peptides in veterinary and agricultural fields:

Application AreaSpecific UseTarget Organism/PathogenPotential Benefit
Veterinary MedicineTreatment of mastitis in cattleBacterial isolates from bovine mastitisBroad-spectrum activity against mastitis-causing bacteria. frontiersin.org
Veterinary MedicineGrowth promotion in livestockWeaning pigsImproved average daily gain and feed efficiency. indianfarmer.net
AgriculturePlant disease resistancePlant pathogenic fungi and bacteriaEnhanced and durable resistance to a variety of phytopathogens. nih.gov
AgricultureAlternative to conventional pesticidesPseudomonas solanacearum, Pseudomonas syringaeReduced disease severity and mortality in transgenic plants expressing AMPs. proquest.com

Potential for Wound Healing Enhancement (Mechanisms of action, not clinical trials)

Beyond its direct antimicrobial properties, this compound has demonstrated significant potential in enhancing wound healing through various mechanisms of action. nih.govmdpi.com The process of wound healing is complex, involving inflammation, cell proliferation, and tissue remodeling. AMP 1a can positively influence these stages to facilitate tissue repair. researchgate.net

One of the key mechanisms is the immunomodulatory activity of AMP 1a. mdpi.comresearchgate.net It can modulate the host's immune response to an injury by influencing the production of cytokines and chemokines, which are crucial signaling molecules in the inflammatory phase of wound healing. mdpi.com This helps to create a balanced inflammatory environment that is conducive to tissue repair. researchgate.net For example, AMPs can promote the recruitment of immune cells to the wound site, which is essential for clearing debris and preventing infection. mdpi.com

Furthermore, AMP 1a can stimulate the migration and proliferation of skin cells, such as keratinocytes, which are vital for re-epithelialization—the process of covering the wound with new skin. nih.gov Some antimicrobial peptides have been shown to activate cellular signaling pathways, like the epidermal growth factor receptor (EGFR) pathway, which plays a critical role in cell migration and proliferation during wound healing. nih.gov

The ability of AMP 1a to simultaneously control microbial growth and promote tissue regeneration makes it a promising candidate for advanced wound care strategies. mdpi.comdntb.gov.ua By preventing infection, which is a major impediment to wound healing, and actively promoting the cellular processes of repair, AMP 1a can contribute to more efficient and effective wound closure. nih.govresearchgate.net

The following table summarizes the mechanisms of action of antimicrobial peptides in wound healing enhancement:

Mechanism of ActionCellular/Molecular EffectStage of Wound Healing Affected
ImmunomodulationRegulation of cytokine and chemokine production; recruitment of immune cells. mdpi.comInflammation
Cell Migration and ProliferationStimulation of keratinocyte migration and proliferation, often via EGFR activation. nih.govProliferation (Re-epithelialization)
Angiogenesis ModulationStimulation of new blood vessel formation. nih.govProliferation
Direct Antimicrobial ActivityDisruption of microbial membranes to prevent infection. nih.govAll stages (by preventing complications)

Advanced Methodologies for Amp Research and Development

High-Throughput Screening (HTS) for AMP Discovery

High-Throughput Screening (HTS) is a critical methodology in the discovery of novel antimicrobial peptides, allowing for the rapid assessment of large libraries of molecules for their antimicrobial properties. creative-biolabs.comnih.gov These screening processes are essential for identifying promising candidates like antimicrobial peptide 1a from vast and diverse molecular collections. nih.gov HTS assays are designed to be rapid and scalable, enabling the testing of thousands of compounds in a short period. creative-biolabs.com

Several platforms have been developed for the HTS of AMPs. For instance, the Surface Localized Antimicrobial Display (SLAY) platform is a high-throughput method used to identify new antimicrobial peptides effective against gram-negative bacteria. creative-biolabs.com Additionally, cell-based and luminescence-aided assays are powerful tools for screening potential peptides against various bacteria. creative-biolabs.com Fluorescence-based assays are also employed, allowing for the simultaneous detection of numerous peptide samples in a matter of hours with minimal cost. creative-biolabs.com The robustness of an HTS assay is often evaluated by a statistical parameter known as the Z'-factor, with values above 0.5 indicating a highly efficient and reliable assay.

The primary goal of these HTS campaigns is to identify "hits"—compounds that exhibit the desired antimicrobial activity. These hits can then be further characterized and optimized to develop new therapeutic agents. The data generated from HTS is instrumental in building a foundational understanding of the structure-activity relationships of newly discovered peptides.

Table 1: Overview of High-Throughput Screening (HTS) Methodologies for AMP Discovery

Methodology Description Key Advantages
Surface Localized Antimicrobial Display (SLAY) A platform for identifying novel antimicrobial peptides, particularly effective against gram-negative bacteria. creative-biolabs.com High-throughput capacity, specific for certain bacterial types.
Cell-Based Assays Utilize living cells to assess the antimicrobial activity of peptides. Provides data on peptide efficacy in a biological context.
Luminescence-Aided Assays Employ light-producing reactions to measure bacterial viability after peptide exposure. springernature.com High sensitivity, rapid results. springernature.com
Fluorescence-Based Assays Use fluorescent probes to detect membrane disruption or other cellular effects caused by AMPs. creative-biolabs.com Allows for simultaneous screening of multiple samples, cost-effective. creative-biolabs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for AMP Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that plays a pivotal role in the optimization of antimicrobial peptides. researchgate.netresearchgate.net This method aims to establish a mathematical correlation between the chemical structure of a peptide and its biological activity. nih.gov By understanding this relationship, researchers can predict the antimicrobial potency of novel or modified peptides, thereby guiding their design and refinement. researchgate.netnih.gov

The QSAR approach is a cornerstone of computer-aided drug design (CADD) and has proven to be a time and cost-effective alternative to traditional experimental methods. researchgate.net These models are built by analyzing a dataset of peptides with known structures and antimicrobial activities. nih.gov Various molecular descriptors, which are numerical representations of the physicochemical properties of the peptides, are calculated and used as independent variables. The dependent variable is typically the antimicrobial activity, often measured as the minimum inhibitory concentration (MIC). mdpi.com

Machine learning algorithms are increasingly being employed to develop robust QSAR models. mdpi.com These models can then be used to screen virtual libraries of peptides and identify candidates with potentially enhanced activity or improved specificity. nih.gov The insights gained from QSAR studies can help in modifying the amino acid sequence of this compound to improve its therapeutic properties. researchgate.net

Table 2: Key Aspects of QSAR Modeling in AMP Optimization

Aspect Description Relevance to AMP 1a Optimization
Molecular Descriptors Numerical values that characterize the physicochemical properties of a peptide's structure. Help in identifying the key structural features of AMP 1a that contribute to its antimicrobial activity.
Biological Activity A quantitative measure of the peptide's effectiveness, such as the Minimum Inhibitory Concentration (MIC). mdpi.com Serves as the endpoint for which the QSAR model is built to predict for modified versions of AMP 1a.
Mathematical Model An equation that correlates the molecular descriptors with the biological activity. Enables the prediction of the antimicrobial activity of newly designed analogs of AMP 1a before synthesis.
Predictive Power The ability of the QSAR model to accurately predict the activity of peptides not used in its development. Crucial for the reliable in silico screening of potential AMP 1a derivatives with improved efficacy.

Biophysical Techniques for Peptide-Membrane Interaction Studies

Understanding the interaction between this compound and bacterial membranes is fundamental to elucidating its mechanism of action. Several biophysical techniques provide detailed insights into these interactions at a molecular level.

Dual Polarization Interferometry (DPI) is a real-time analytical technique that provides quantitative information on the binding of peptides to lipid bilayers. bio-protocol.org This method measures changes in the thickness, mass, and density of a supported lipid membrane as the peptide interacts with it. bio-protocol.org A unique feature of DPI is its ability to also measure birefringence, which provides information about the alignment and packing of lipid molecules. bio-protocol.org

By using DPI, researchers can follow the entire sequence of events from the initial binding of this compound to the membrane to the subsequent disruption of the lipid bilayer. bio-protocol.orgwikipedia.org This technique can help to quantify the kinetics of peptide binding and reveal how the peptide affects the order and structure of the membrane lipids. bio-protocol.org Such detailed information is invaluable for understanding the precise mechanism by which this compound exerts its antimicrobial effect.

Fluorescence spectroscopy is a widely used technique to study the membrane-permeabilizing activity of antimicrobial peptides. nih.gov Propidium (B1200493) iodide (PI) is a fluorescent dye that is unable to cross the intact membranes of living cells. nih.gov When a membrane-active peptide like this compound damages the bacterial membrane, PI can enter the cell and bind to nucleic acids, resulting in a significant increase in its fluorescence. nih.govresearchgate.net

The PI uptake assay is a common method to quantify membrane disruption. researchgate.net By measuring the increase in fluorescence intensity over time and at different peptide concentrations, researchers can assess the extent and kinetics of membrane permeabilization. researchgate.net This assay provides direct evidence of the membrane-disrupting capabilities of this compound and can be used to compare its activity with other peptides. nih.gov

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphological changes induced by antimicrobial peptides on bacterial cells. usu.edunih.gov SEM provides high-resolution images of the cell surface, revealing alterations like the formation of blebs, irregular surfaces, and membrane disruption. usu.eduresearchgate.net TEM, on the other hand, allows for the examination of the internal ultrastructure of the cells, showing damage to both the inner and outer membranes, as well as the peptidoglycan layer. usu.edu

Studies using electron microscopy have shown that various antimicrobial peptides can cause significant damage to the bacterial cell envelope. nih.gov For instance, treatment with certain peptides has been observed to lead to the aggregation of bacteria and the extrusion of cellular material. usu.edu By examining the effects of this compound on bacterial morphology using SEM and TEM, researchers can gain a visual understanding of its bactericidal mechanism. researchgate.netmdpi.com

Table 3: Summary of Biophysical Techniques for Studying Peptide-Membrane Interactions

Technique Information Provided Application to AMP 1a Research
Dual Polarization Interferometry (DPI) Real-time kinetics of peptide binding, changes in membrane thickness, mass, and lipid order. bio-protocol.org Elucidating the detailed mechanism of how AMP 1a interacts with and disrupts bacterial membranes.
Fluorescence Spectroscopy (Propidium Iodide) Quantifies membrane permeabilization by measuring the influx of a fluorescent dye into damaged cells. nih.govnih.gov Confirming and quantifying the membrane-disrupting activity of AMP 1a.
Electron Microscopy (SEM/TEM) Visualizes morphological changes to the bacterial cell surface and internal structures after peptide treatment. usu.edunih.gov Providing direct visual evidence of the physical damage caused by AMP 1a to bacterial cells.

Computational Biology and Bioinformatics for AMP Design and Analysis

Computational biology and bioinformatics are indispensable tools in modern antimicrobial peptide research. nih.gov These approaches leverage computational power to analyze, predict, and design AMPs, significantly accelerating the research and development process. nih.govacs.org For this compound, these methods can be used to predict its structure, identify key functional motifs, and guide its modification for improved activity.

A plethora of bioinformatics tools and databases are available to researchers. nih.gov Antimicrobial peptide databases serve as large repositories of known AMP sequences and their associated information, which can be used as a reference for designing new peptides. wikipedia.org These databases often include tools for sequence analysis, structure prediction, and the calculation of various physicochemical properties. wikipedia.org

Computational strategies are also employed to predict the antimicrobial activity and potential targets of novel peptide sequences. acs.org Machine learning and other artificial intelligence approaches are increasingly being used to develop predictive models based on large datasets of known AMPs. nih.gov These models can screen vast numbers of potential peptide sequences to identify promising candidates for further experimental validation. nih.gov Furthermore, molecular dynamics simulations can provide insights into the behavior of this compound at the molecular level, such as its interaction with lipid membranes.

Table 4: Applications of Computational Biology and Bioinformatics in AMP Research

Application Description
AMP Databases Curated collections of antimicrobial peptide sequences and their properties, serving as a valuable resource for research. wikipedia.org
Sequence Analysis Identification of conserved motifs, prediction of physicochemical properties, and comparison of sequences to known AMPs.
Structure Prediction In silico modeling of the three-dimensional structure of antimicrobial peptides to understand their conformation and function. acs.org
Activity Prediction Use of computational models, often based on machine learning, to predict the antimicrobial activity of new peptide sequences. nih.gov
Molecular Dynamics Simulations Computer simulations that model the physical movements of atoms and molecules to study the interactions of AMPs with their targets.

AMP Database Mining

The foundation of modern computational AMP research lies in the wealth of information consolidated within specialized databases. These repositories serve as critical resources for mining sequence data, understanding structure-activity relationships, and training predictive algorithms. nih.govnih.gov High-throughput bioinformatics tools leverage these databases for the large-scale discovery of AMPs from genomic, transcriptomic, and proteomic data. nih.gov

Publicly accessible databases are comprehensive collections of peptide sequences from a vast range of organisms. nih.gov By applying deep learning techniques and specialized mining workflows to these databases, researchers can identify novel putative AMPs. nih.gov For instance, a workflow utilizing the AMPlify prediction tool successfully identified thousands of new potential AMPs from the UniProtKB/Swiss-Prot database. nih.gov

Key antimicrobial peptide databases include:

Antimicrobial Peptide Database (APD): One of the original and most comprehensive resources, the APD contains thousands of natural, synthetic, and predicted AMPs from all six life kingdoms. nih.govoup.comunmc.edu It provides extensive information on peptide sequences, structures, activities, and mechanisms of action. unmc.edu

Database of Antimicrobial Activity and Structure of Peptides (DBAASP): This manually curated database focuses on providing detailed information on the structure and antimicrobial activity of ribosomal, non-ribosomal, and synthetic peptides. nih.govencyclopedia.pub It is a valuable resource for designing compounds with a high therapeutic index and includes data on synergistic activities and hemolytic properties. nih.gov

Data Repository of Antimicrobial Peptides (DRAMP): This database provides extensive information on the sequence, structure, physicochemical properties, and activity of AMPs. nih.gov

These databases facilitate the development of machine learning models and other bioinformatics tools that can sift through vast amounts of sequence data to predict new AMP candidates, significantly reducing the time and cost associated with wet-lab experimentation. nih.govresearchgate.net

Database NameDescriptionKey FeaturesReference
Antimicrobial Peptide Database (APD)A comprehensive repository of natural, synthetic, and predicted AMPs, first established in 2003.Contains over 5,000 peptides; provides information on structure, function, activity, and classification. nih.govoup.comunmc.edu
Database of Antimicrobial Activity and Structure of Peptides (DBAASP)A manually curated database focused on structure-activity relationships, including synthetic peptides.Includes data on hemolytic activity, synergistic effects, and detailed experimental conditions. nih.govencyclopedia.pub
Data Repository of Antimicrobial Peptides (DRAMP)Provides comprehensive information including sequence, structure, and physicochemical properties.Collects data on natural and synthetic AMPs. nih.gov
Collection of Antimicrobial Peptides (CAMP)A database that includes sequences from patents and predicted peptides, featuring machine learning prediction tools.Allows for prediction of antimicrobial activity and regions within a peptide sequence. nih.govnih.gov

Peptide Sequence Design Algorithms

Computational algorithms are instrumental in the de novo design of AMPs, allowing for the creation of novel sequences with optimized properties. These methods range from machine learning models to linguistic-inspired algorithms. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a key tool, establishing a mathematical correlation between the chemical properties of peptides and their biological activity. nih.govnih.govsci-hub.se By analyzing descriptors such as electrostatic charge, hydrophobicity, and molecular weight, QSAR can predict the antimicrobial potential of new sequences and guide the optimization of existing ones. nih.govnih.gov

Machine Learning and Deep Learning approaches have revolutionized AMP design. nih.govmdpi.com Algorithms like Recurrent Neural Networks (RNNs) with Long Short-Term Memory (LSTM) units can be trained on known AMP sequences to generate entirely new peptides. nih.govmdpi.comresearchgate.net These models learn the underlying "grammar" of AMP sequences, enabling them to design novel candidates with a high probability of antimicrobial activity. nih.govmdpi.com Generative Adversarial Networks (GANs) have also been employed to generate novel AMP candidates by learning from the patterns of known antimicrobial sequences. mdpi.com

Linguistic Models represent an innovative approach, treating the amino acid sequences of AMPs as a formal language. nih.govnih.govdartmouth.edu By identifying common patterns or "grammars" in natural AMPs, these models can be used to construct new, synthetic sequences that conform to these rules but are distinct from any known peptide. nih.govdartmouth.edu The Joker algorithm, for example, improves upon this model by inserting known antimicrobial patterns into sequence templates to generate a smaller, more targeted set of variants, capable of enhancing existing AMPs or creating new ones from inactive peptides. nih.govresearchgate.net

Algorithm/MethodPrincipleApplication in AMP DesignReference
Quantitative Structure-Activity Relationship (QSAR)Correlates physicochemical properties of peptides with their antimicrobial activity.Predicts the biological activity of novel sequences and identifies key features for optimization. nih.govnih.govsci-hub.se
Machine Learning (e.g., SVM, Random Forest)Uses algorithms trained on existing AMP data to classify or predict the activity of new sequences.Screens large virtual libraries and prioritizes candidates for synthesis and testing. nih.govyoutube.com
Deep Learning (e.g., LSTM, GANs)Employs neural networks to learn complex patterns from sequence data and generate novel peptides.De novo design of AMPs with potentially high activity against specific pathogens like E. coli. nih.govmdpi.commdpi.com
Linguistic Models (e.g., Joker)Treats amino acid sequences as a formal language with specific grammatical rules (patterns).Creates new sequences by combining patterns or inserting them into existing peptide backbones. nih.govnih.govresearchgate.net

Molecular Dynamics Simulations of AMP-Membrane Interactions

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic interactions between AMPs and bacterial cell membranes, which is crucial for understanding their mechanism of action. nih.govnih.govasm.org These computational experiments can model processes that are difficult to observe directly, such as peptide insertion, membrane disruption, and pore formation. nih.govroyalsocietypublishing.orgnih.gov

Simulations are performed using different levels of resolution:

All-Atom (AA) Simulations: These provide a highly detailed view of molecular interactions, modeling every atom in the system. nih.gov AA simulations are used to refine the conformation of AMPs, follow their adsorption to the membrane surface, and observe the initial stages of membrane lysis. nih.govnih.gov

Coarse-Grained (CG) Simulations: In this approach, groups of atoms are represented as single particles, which allows for simulations over longer time and length scales (microseconds). nih.govnih.govacs.org CG simulations are particularly useful for studying large-scale phenomena like the formation of stable pores and the aggregation of multiple peptides. nih.govacs.orgmdpi.com

MD simulations have been instrumental in visualizing and analyzing the primary mechanisms of AMP action, including the "barrel-stave," "toroidal-pore," and "carpet" models. asm.orgmdpi.commdpi.com For instance, simulations can show how peptides aggregate on the membrane surface, insert into the lipid bilayer, and assemble into channel-like pores that lead to cell death. acs.orgmdpi.com By modeling these interactions with different lipid compositions, MD studies also help to explain how AMPs selectively target bacterial membranes over those of eukaryotic cells. nih.govasm.orgmdpi.com

Future Research Directions and Challenges in Antimicrobial Peptide 1a Research

Addressing Specificity and Selectivity Challenges in AMP Design

A primary challenge in the development of AMPs is achieving high specificity for microbial targets while minimizing toxicity to host cells. fao.orgacs.orgbohrium.com The therapeutic application of AMPs is often limited by their potential for hemolytic activity and cytotoxicity. fao.orgbohrium.com The balance between antibacterial efficacy and toxicity is delicate, as the very properties that make AMPs effective against bacteria—such as their cationic and amphipathic nature—can also lead to the disruption of mammalian cell membranes. acs.orgnih.govnih.gov

Rational design methods are crucial for improving the selectivity of AMPs. acs.org This involves a deep understanding of the structural features that govern their interaction with different membrane types. acs.org Key physicochemical properties that can be optimized include:

Cationicity: Increasing the net positive charge, often through the incorporation of amino acids like lysine (B10760008) and arginine, can enhance the initial electrostatic attraction to negatively charged microbial surfaces. nih.gov

Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues is critical for membrane insertion and disruption. nih.govmdpi.com

Hydrophobicity: While essential for antimicrobial activity, excessive hydrophobicity can lead to increased toxicity against host cells. mdpi.com

Computational approaches, including machine learning and artificial intelligence, are increasingly being used to predict the activity and toxicity of new AMP designs, accelerating the discovery of peptides with improved selectivity. fao.orgbohrium.commdpi.com These methods can analyze vast sequence databases to identify patterns and motifs associated with desirable properties. acs.org By systematically modifying amino acid sequences, such as through substitutions, terminal modifications, and cyclization, researchers can fine-tune the physicochemical properties of AMP 1a to enhance its therapeutic index. bohrium.comnih.gov

Understanding Complex Interaction Networks within Biological Systems

The efficacy of AMP 1a in a living organism is not solely determined by its direct interaction with bacterial cells. It is also influenced by a complex network of interactions with host components. acs.org A significant barrier to the clinical utility of many AMPs is their loss of activity in the presence of host cells and serum proteins. acs.org

Weak binding of AMPs to host cells, which are present in high concentrations, can effectively sequester the peptides, reducing their availability to target bacteria. acs.org This interaction can be as significant as the well-documented issue of serum protein binding in diminishing AMP activity. acs.org Therefore, a critical area of future research is the development of AMPs that retain their activity in the presence of concentrated host cells. acs.org

The composition of the bacterial membrane itself can also influence the peptide's activity. The presence of molecules like lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria can affect the initial binding and subsequent action of AMPs. nih.govmdpi.com Research into how the specific membrane composition of target pathogens affects the efficacy of AMP 1a will be essential for optimizing its spectrum of activity.

Development of Novel Delivery Systems for Enhanced Efficacy

Even with optimized specificity, the clinical application of AMPs like AMP 1a can be hampered by their inherent instability and susceptibility to degradation by proteases. nih.govnih.gov Advanced drug delivery systems are being developed to overcome these limitations, improve the pharmacokinetic profile, and enhance the therapeutic efficacy of AMPs. nih.govnih.gov

Nanoencapsulation has emerged as a promising strategy to protect AMPs from degradation, control their release, and improve their bioavailability. nih.govmdpi.com Various types of nanoparticles are being explored as carriers for AMPs:

Lipid-based nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) can encapsulate AMPs, protecting them from proteases and improving their stability. nih.govmdpi.com For example, colistin-loaded nanostructured lipid carriers have shown improved efficacy against bacterial biofilms. nih.gov

Polymeric nanoparticles: These can be designed to release AMPs in a controlled manner, maintaining effective concentrations at the site of infection. nih.govmdpi.com

Inorganic nanoparticles: Materials like mesoporous silica (B1680970) nanoparticles offer a stable platform for AMP delivery with tunable release properties. mdpi.combohrium.com

Hydrogels and functionalized surfaces also represent promising delivery platforms, particularly for topical applications and coating medical implants. nih.gov These systems can provide a localized and sustained release of AMPs, preventing infections at specific sites. nih.gov The co-delivery of AMPs with conventional antibiotics using these systems is another area of active research, with the potential for synergistic effects against multidrug-resistant bacteria. nih.govmdpi.com

Strategies for Overcoming Resistance Development in AMPs

A key advantage of AMPs over traditional antibiotics is their perceived lower propensity to induce resistance. pharmiweb.comnih.gov This is often attributed to their primary mechanism of action, which involves the physical disruption of the bacterial membrane, a target that is difficult for bacteria to modify. nih.govpharmiweb.com However, the emergence of resistance to AMPs is not negligible and requires careful consideration. unil.ch

Bacteria can develop resistance to AMPs through several mechanisms:

Modification of the cell surface: Alterations to the bacterial membrane, such as changes in lipopolysaccharide structure, can reduce the binding of cationic AMPs. unil.chbohrium.com

Proteolytic degradation: Bacteria can secrete proteases that degrade AMPs. nih.gov

Efflux pumps: Some bacteria can actively pump AMPs out of the cell. bohrium.com

Biofilm formation: The extracellular matrix of biofilms can act as a physical barrier, preventing AMPs from reaching the bacterial cells. nih.gov

To combat the development of resistance, several strategies are being explored. One approach is the use of combination therapy, where AMPs are used in conjunction with conventional antibiotics. mdpi.com This can create a synergistic effect, making it more difficult for bacteria to develop resistance to both agents simultaneously. mdpi.com

Another strategy involves the rational design of AMPs that are less susceptible to bacterial resistance mechanisms. This could include creating peptides with unnatural amino acids to resist proteolytic degradation or designing molecules that target multiple bacterial components, reducing the likelihood of resistance emerging from a single mutation. bohrium.comnih.gov Understanding the genetic basis of AMP resistance is also crucial for developing strategies to circumvent it. unil.chu-szeged.hu By identifying the genes and pathways involved in resistance, it may be possible to develop inhibitors that restore the susceptibility of bacteria to AMPs.

Q & A

Q. How can researchers identify and characterize the structural features of Antimicrobial Peptide 1a (AP-1a) for functional studies?

Methodological Answer:

  • Sequence Analysis : Use bioinformatic tools like SignalP for cleavage site prediction and ExPASy ProtParam for physicochemical properties (e.g., pI, molecular weight) .
  • Structural Elucidation : Employ circular dichroism (CD) spectroscopy to determine secondary structures (α-helix, β-sheet) in membrane-mimetic environments .
  • Conserved Motifs : Align AP-1a with homologous peptides (e.g., cecropins) using PRALINE or Clustal Omega to identify conserved antimicrobial domains .

Q. What experimental assays are recommended to determine the antimicrobial activity of AP-1a against multidrug-resistant pathogens?

Methodological Answer:

  • MIC Assays : Perform broth microdilution assays per CLSI guidelines, using AP-1a concentrations <100 µM (APD criteria for validated AMPs) .
  • Time-Kill Kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
  • Hemolytic Activity : Test peptide toxicity using erythrocyte lysis assays (e.g., % hemolysis at MIC) to ensure selectivity .

Advanced Research Questions

Q. How can computational approaches resolve contradictions in AP-1a’s reported mechanisms of action (membrane disruption vs. intracellular targeting)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model AP-1a interactions with bacterial membranes (e.g., POPE/POPG bilayers) to predict pore formation or translocation .
  • Fluorescence Microscopy : Use FITC-labeled AP-1a to track intracellular localization in S. aureus or E. coli .
  • Proteomic Profiling : Identify intracellular targets (e.g., DNA/RNA-binding proteins) via pull-down assays coupled with LC-MS/MS .

Q. What strategies optimize AP-1a’s therapeutic index while minimizing resistance development?

Methodological Answer:

  • Rational Design : Use alanine scanning or D-amino acid substitutions to enhance proteolytic stability without compromising activity .
  • Synergy Screening : Pair AP-1a with conventional antibiotics (e.g., β-lactams) in checkerboard assays to reduce resistance risk .
  • Evolutionary Pressure Tests : Serial passage bacteria in sub-MIC AP-1a to monitor resistance mutations via whole-genome sequencing .

Q. How can researchers validate AP-1a’s in vivo efficacy while addressing pharmacokinetic limitations?

Methodological Answer:

  • Animal Models : Use murine sepsis or wound infection models with bioluminescent pathogens for real-time efficacy monitoring .
  • Formulation Optimization : Encapsulate AP-1a in liposomes or PEGylate to prolong half-life in serum .
  • Toxicokinetics : Measure peptide clearance rates and organ accumulation via radiolabeling or HPLC .

Data Analysis and Interpretation

Q. How should conflicting MIC values for AP-1a across studies be reconciled?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cation concentration (e.g., Mg²⁺), pH, and inoculum size per CLSI guidelines .
  • Strain-Specific Factors : Compare AP-1a activity against isogenic mutants (e.g., LPS-deficient E. coli) to identify resistance determinants .
  • Meta-Analysis : Aggregate data from APD3 or FoldamerDB entries with similar peptide parameters (e.g., charge, hydrophobicity) .

Q. What bioinformatic pipelines are recommended for evolutionary analysis of AP-1a homologs?

Methodological Answer:

  • Phylogenetic Trees : Use MEGA-X to construct trees from aligned sequences (e.g., BLASTp hits against NCBI’s nr database) .
  • Positive Selection Analysis : Apply CodeML/PAML to detect sites under diversifying selection (dN/dS >1) .
  • Machine Learning : Train AMP prediction models (e.g., AmpGram) on AP-1a-like sequences to identify functional motifs .

Translational and Mechanistic Studies

Q. How can AP-1a be engineered for targeted delivery to biofilm-embedded pathogens?

Methodological Answer:

  • Peptide Conjugation : Fuse AP-1a with biofilm-penetrating motifs (e.g., dispersin B) via flexible linkers (e.g., (G₄S)₂) .
  • Microfluidic Biofilm Models : Test efficacy in flow-cell systems mimicking chronic infections .
  • Quorum Sensing Interference : Measure downregulation of lasI/rhlI genes via qRT-PCR in treated P. aeruginosa biofilms .

Q. What structural insights explain AP-1a’s stability in human serum compared to other AMPs?

Methodological Answer:

  • Protease Degradation Assays : Incubate AP-1a with trypsin/chymotrypsin and analyze fragments via MALDI-TOF .
  • NMR Spectroscopy : Resolve 3D structures in serum-like conditions to identify protease-resistant motifs (e.g., cyclic domains) .
  • Salt Sensitivity Tests : Compare activity in high-ionic-strength buffers to assess clinical relevance .

Database and Resource Utilization

Q. How can the Antimicrobial Peptide Database (APD) accelerate AP-1a research?

Methodological Answer:

  • Sequence Filtering : Use APD’s search tools to retrieve AMPs with aligned parameters (e.g., net charge +4–+6, length 15–25 aa) .
  • Structure-Function Maps : Cross-reference AP-1a’s CD spectra with APD entries to predict membrane interaction modes .
  • Contribution Guidelines : Submit unpublished AP-1a data to APD via email (gwang@unmc.edu ) for peer-reviewed inclusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.